Technical Documentation Center

4-Bromo-3-fluoro-2-methoxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-fluoro-2-methoxybenzonitrile
  • CAS: 1427452-84-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Application of 4-Bromo-3-fluoro-2-methoxybenzonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) Executive Summary In modern pharmaceutical development, tetra-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3)

Executive Summary

In modern pharmaceutical development, tetra-substituted benzene derivatives serve as highly privileged scaffolds for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). 4-Bromo-3-fluoro-2-methoxybenzonitrile is a critical electrophilic building block, primarily utilized in the synthesis of isoquinoline derivatives[1]. As a Senior Application Scientist, I approach the utilization of this compound not merely as a reagent, but as a highly programmable molecular module. The unique arrangement of its functional groups—a strongly electron-withdrawing nitrile, a chemoselective methoxy group, and two distinct halogens (fluorine and bromine)—allows for precise, orthogonal cross-coupling and cyclization strategies in late-stage drug development.

Physicochemical Profiling & Safety Data

To ensure reproducible process chemistry, understanding the baseline physicochemical parameters of the intermediate is mandatory. The data below synthesizes the standardized metrics required for handling and storage[2][3].

Table 1: Physicochemical Properties
ParameterSpecificationCausality / Relevance
CAS Number 1427452-84-3Unique chemical identifier for regulatory tracking.
Molecular Formula C₈H₅BrFNODictates exact mass for LC-MS validation.
Molecular Weight 230.03 g/mol Required for precise stoichiometric calculations.
Standard Purity ≥ 95% - 98%Minimizes downstream catalytic poisoning in cross-couplings.
Physical Form Solid or LiquidDependent on ambient temperature and crystalline purity.
Storage Conditions Room Temp, Sealed, DryPrevents ambient moisture from hydrolyzing the nitrile group.
Table 2: GHS Safety & Handling Parameters
Hazard ClassGHS StatementMitigation Strategy
Acute Toxicity H302, H312, H332 (Harmful)Mandates the use of a Class II fume hood and PPE.
Irritation H315, H319, H335Avoid inhalation of dust/vapors; utilize local exhaust ventilation.

Mechanistic Causality in Regioselective Synthesis

The industrial synthesis of 4-bromo-3-fluoro-2-methoxybenzonitrile relies on the regioselective Nucleophilic Aromatic Substitution (SₙAr) of 4-bromo-2,3-difluorobenzonitrile using sodium methoxide[4][5].

Designing this reaction requires an understanding of two fundamental kinetic principles:

  • Regioselectivity (Why the 2-position?): The nitrile (-CN) group is a powerful electron-withdrawing group (EWG) that activates the ortho and para positions by stabilizing the anionic Meisenheimer intermediate. The fluorine at the 2-position is ortho to the nitrile, whereas the 3-position is meta. Consequently, the 2-position is highly activated for nucleophilic attack.

  • Chemoselectivity (Why Fluorine leaves instead of Bromine?): Although the bromine atom is located at the activated para position, fluorine is a vastly superior leaving group in SₙAr reactions. The extreme electronegativity of fluorine drastically lowers the transition state energy during the initial nucleophilic attack (the rate-determining step), ensuring exclusive displacement of the 2-fluoro substituent over the 4-bromo substituent.

Synthesis A 4-Bromo-2,3-difluorobenzonitrile (CAS: 126163-58-4) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Sodium Methoxide (NaOMe / MeOH) B->C Methoxy Donor D 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) C->D Fluoride Elimination

Caption: Nucleophilic aromatic substitution (SₙAr) pathway for 4-bromo-3-fluoro-2-methoxybenzonitrile.

Validated Experimental Protocol: SₙAr Synthesis

To guarantee high yield and prevent the formation of di-substituted byproducts, the following self-validating protocol must be strictly adhered to[5].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Causality: Moisture must be excluded to prevent the competitive hydrolysis of sodium methoxide into sodium hydroxide, which would yield unwanted phenol byproducts.

  • Substrate Dissolution: Dissolve 1.0 equivalent (e.g., 10.0 mmol, 2.18 g) of 4-bromo-2,3-difluorobenzonitrile in 20 mL of anhydrous methanol. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cryogenic control suppresses the exothermic nature of the initial nucleophilic attack, preventing over-substitution.

  • Nucleophile Addition: Add 1.05 equivalents of sodium methoxide (as a 25 wt% solution in methanol) dropwise over a 15-minute period. Causality: Dropwise addition maintains a low steady-state concentration of the methoxide nucleophile, enforcing strict mono-substitution kinetics.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC; Hexanes/EtOAc 4:1) and LC-MS. The complete consumption of the starting material (m/z ~218) and the emergence of the target product peak (m/z ~230) confirms the successful collapse of the Meisenheimer complex.

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of distilled water. Causality: Water neutralizes any unreacted methoxide and induces the precipitation of the highly hydrophobic product. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 4-bromo-3-fluoro-2-methoxybenzonitrile.

Downstream Applications: Isoquinoline-Based ROCK Inhibitors

The primary utility of CAS 1427452-84-3 lies in its conversion into highly substituted isoquinoline frameworks. According to patent literature (e.g., FR3017868A1), this intermediate undergoes cyclization and subsequent cross-coupling at the bromine site to yield potent inhibitors of the RhoA/ROCK (Rho-associated protein kinase) signaling pathway[1].

ROCK inhibitors are highly sought after in drug development for their ability to induce vasodilation and promote neuroregeneration by preventing pathological actomyosin contraction.

RhoAPathway GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA GEF mediation ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (Inhibited) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates MLCP->MLC Fails to dephosphorylate Actin Actomyosin Contraction (Pathology) MLC->Actin Induces Inhibitor Isoquinoline ROCK Inhibitor (API Derivative) Inhibitor->ROCK Competitive Inhibition

Caption: RhoA/ROCK signaling pathway modulated by isoquinoline derivatives synthesized from CAS 1427452-84-3.

References

  • Fasquelle, C., et al. "Isoquinoline Derivatives, Process for Preparing Them and Pharmaceutical Compositions Containing Same." French Patent FR3017868A1, Google Patents, 2015.
  • Siu, T., et al. "(Aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." US Patent US20220388964A1, Google Patents, 2022.

Sources

Exploratory

4-Bromo-3-fluoro-2-methoxybenzonitrile: A Comprehensive Guide to its Molecular Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized aromatic scaffolds. Among these, 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) stands out as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized aromatic scaffolds. Among these, 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) stands out as a highly versatile building block. Its unique substitution pattern—combining a reactive halogen, a metabolic-blocking fluorine, a conformationally restrictive methoxy group, and a polar cyano group—makes it an ideal starting material for synthesizing complex biaryl libraries.

This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and field-proven synthetic workflows, designed to ensure scientific integrity and experimental reproducibility.

Molecular Identity and Physicochemical Properties

Understanding the exact molecular weight and structural properties of 4-Bromo-3-fluoro-2-methoxybenzonitrile is the first step in reaction stoichiometry and analytical validation. The molecular formula is C8H5BrFNO [1], yielding an exact molecular weight of 230.04 g/mol .

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 4-Bromo-3-fluoro-2-methoxybenzonitrile
CAS Number 1427452-84-3
Molecular Formula C8H5BrFNO[1]
Molecular Weight 230.04 g/mol
MDL Number MFCD23707400[2]
SMILES N#CC1=CC=C(Br)C(F)=C1OC[2]
Purity Standard 98% (Commercial Grade)
Causality in Structural Design (SAR Logic)

Why is this specific 1,2,3,4-tetrasubstituted benzene ring so valuable in medicinal chemistry?

  • 4-Bromo Group : Acts as the primary electrophilic handle for palladium-catalyzed cross-coupling. Its position para to the cyano group makes the C-Br bond highly activated due to the electron-withdrawing nature of the nitrile, accelerating the oxidative addition step by the Pd catalyst.

  • 3-Fluoro Group : Fluorine is a classic bioisostere for hydrogen. Here, it inductively withdraws electron density, lowering the pKa of adjacent functional groups and blocking cytochrome P450-mediated oxidation at the metabolically vulnerable C3 position.

  • 2-Methoxy Group : Provides localized steric bulk. Once the bromo group is converted into a biaryl axis, the methoxy group restricts rotation (atropisomerism), locking the molecule into a specific bioactive conformation.

  • 1-Cyano Group : A potent hydrogen bond acceptor and a metabolically stable alternative to carbonyls or halogens.

SAR Core C8H5BrFNO Scaffold MW: 230.04 g/mol Br 4-Bromo Group (Cross-Coupling Handle) Core->Br Activation F 3-Fluoro Group (Metabolic Stability) Core->F Protection OMe 2-Methoxy Group (Conformational Lock) Core->OMe Sterics CN 1-Cyano Group (H-Bond Acceptor) Core->CN Polarity

Logical relationship of functional groups to their physicochemical and synthetic utility.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflow

The most common application for 4-Bromo-3-fluoro-2-methoxybenzonitrile is serving as the electrophile in to generate biaryl compounds. The activated nature of the C-Br bond allows for mild reaction conditions, preserving the integrity of the nitrile and methoxy groups.

Workflow SM 4-Bromo-3-fluoro- 2-methoxybenzonitrile Rxn Suzuki-Miyaura Cross-Coupling (80°C, 1,4-Dioxane/H2O) SM->Rxn Electrophile BA Boronic Acid / Ester BA->Rxn Nucleophile Cat Pd(dppf)Cl2 Catalyst + K2CO3 Base Cat->Rxn Catalysis Prod Biaryl Derivative (Drug Scaffold) Rxn->Prod C-C Bond Formation QC LC-MS & NMR Validation Prod->QC Characterization

Experimental workflow for Suzuki-Miyaura cross-coupling using the brominated scaffold.

Detailed Step-by-Step Methodology

To ensure a self-validating and reproducible system, follow this optimized protocol:

Step 1: Reagent Preparation & Stoichiometry Weigh 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv, e.g., 230 mg, 1.0 mmol). Add the desired aryl boronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions. Add K2CO3 (2.0 equiv) as the inorganic base to activate the boronic acid via the formation of a reactive boronate complex.

Step 2: Catalyst Selection & Solvent Degassing Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H2O. Causality: Dioxane dissolves the organic substrates, while water dissolves the K2CO3 base, creating a biphasic system that facilitates the catalytic cycle. Critical Action: Degas the solvent mixture by sparging with Argon for 15 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Step 3: Reaction Execution Seal the reaction vessel and heat to 80°C for 4–12 hours. Monitor the consumption of the starting material (MW: 230.04 g/mol ) via TLC or LC-MS.

Step 4: Workup & Purification Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. The biphasic extraction removes the inorganic salts and palladium residues (which often partition into the aqueous layer or precipitate at the interface). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Analytical Characterization and Self-Validation

A robust protocol must be self-validating. When characterizing 4-Bromo-3-fluoro-2-methoxybenzonitrile or its derivatives, rely on the following orthogonal techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the bromine atom in the starting material provides a built-in self-validation mechanism. Bromine exists naturally as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Therefore, the mass spectrum must show a characteristic doublet separated by 2 m/z units (e.g., m/z 230.0 and 232.0 for the radical cation). The disappearance of this 1:1 isotopic pattern in the product confirms successful cross-coupling and the displacement of the bromine atom.

  • Nuclear Magnetic Resonance (NMR): In 1H NMR (CDCl3), the methoxy group acts as a distinct diagnostic singlet around δ 3.9–4.0 ppm. The aromatic region will display two distinct protons (at C5 and C6). Because they are ortho to each other, they will appear as doublets with a coupling constant (J) of approximately 8–9 Hz, further split by long-range coupling to the fluorine atom at C3. 19F NMR provides a singular, highly sensitive peak that confirms the integrity of the fluorinated ring system.

References

Sources

Foundational

Comprehensive Structure Elucidation of 4-Bromo-3-fluoro-2-methoxybenzonitrile: A Multi-Modal Analytical Framework

Executive Summary The structural elucidation of heavily substituted halogenated aromatics demands a rigorous, multi-modal analytical approach. For 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS 1427452-84-3)[1], relying on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heavily substituted halogenated aromatics demands a rigorous, multi-modal analytical approach. For 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS 1427452-84-3)[1], relying on a single analytical technique introduces critical failure points due to overlapping signals and broken scalar coupling networks. As an application scientist, I have designed this whitepaper to provide a definitive, self-validating framework for proving the exact regiochemistry of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques, we establish an interlocking matrix of structural proof.

Strategic Rationale & Analyte Profiling

The molecule 4-Bromo-3-fluoro-2-methoxybenzonitrile ( C8​H5​BrFNO ) presents a unique analytical challenge: a fully asymmetric benzene ring with four distinct substituents (cyano, methoxy, fluoro, and bromo groups) and only two contiguous aromatic protons.

The causality behind our experimental design is rooted in the molecule's electronic environment. The highly electronegative fluorine atom provides a powerful diagnostic handle via 19F NMR[2], while the bromine atom offers a definitive isotopic signature in MS[3]. The lack of contiguous protons means 1D 1H NMR is insufficient for regiochemical assignment; therefore, we must rely on heteronuclear long-range couplings ( 3JCH​ and nJCF​ ) via HMBC and 13C NMR to anchor the substituents to their specific carbon positions.

Workflow Start Sample Prep (4-Bromo-3-fluoro-2-methoxybenzonitrile) HRMS HRMS (ESI-TOF) Exact Mass & Br Isotope Start->HRMS FTIR FT-IR Spectroscopy Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C, 19F) Start->NMR1D Validate Data Integration & Structure Confirmation HRMS->Validate FTIR->Validate NMR2D 2D NMR (HSQC, HMBC) NMR1D->NMR2D NMR2D->Validate

Figure 1: Multi-modal analytical workflow for rigorous structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Isotopic Signatures

The first step in our elucidation pipeline is confirming the exact molecular formula. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS.

The Causality of the Bromine Signature: Bromine is unique among the halogens due to its two stable isotopes, 79Br and 81Br , which occur in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively)[4]. This creates a highly diagnostic, twin-peak isotopic cluster separated by exactly 2.0 m/z units[3]. If this 1:1 doublet is missing, the molecule is not mono-brominated.

Table 1: HRMS Data Summary (Positive Ion Mode, [M+H]+ )
Isotope SpeciesTheoretical Exact Mass (Da)Observed m/zRelative AbundanceMass Error (ppm)
[C8​H579​BrFNO+H]+ 229.9611229.9614100.0%+1.3
[C8​H581​BrFNO+H]+ 231.9591231.959397.3%+0.8

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

FT-IR provides rapid, orthogonal validation of the functional groups prior to NMR analysis.

  • Nitrile ( C≡N ) Stretch: Observed as a sharp, distinct peak at 2231 cm−1 . The high force constant of the triple bond isolates this signal in a region free from spectral interference.

  • Ether ( C−O−C ) Stretch: Strong asymmetric stretching at 1265 cm−1 confirms the methoxy linkage.

  • Aromatic C=C Stretches: Sharp peaks at 1580 cm−1 and 1495 cm−1 .

Nuclear Magnetic Resonance (NMR): The Core Elucidation Engine

1D NMR ( 1H , 13C , 19F )

Because the molecule contains a fluorine atom, 19F NMR acts as a highly sensitive probe. Fluorine-19 has 100% natural abundance and a wide chemical shift range that is exquisitely sensitive to ortho-substituent effects[5]. The 13C spectrum is equally critical, as the scalar coupling between 13C and 19F ( nJCF​ ) decays predictably with distance, allowing us to map the proximity of every carbon to the fluorine atom.

Table 2: 1H and 19F NMR Assignments (400 MHz / 376 MHz, CDCl3​ )
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration
1H −OCH3​ (C2)4.08s-3H
1H H-67.35dd 3JHH​ = 8.5, 5JHF​ = 1.51H
1H H-57.45dd 3JHH​ = 8.5, 4JHF​ = 6.01H
19F F-3-115.2d 4JFH​ = 6.01F
Table 3: 13C NMR Assignments and C-F Couplings (100 MHz, CDCl3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Diagnostic Causality
C-3 (F)155.8d 1JCF​ = 252.0Direct C-F bond
C-2 (O)152.1d 2JCF​ = 12.5Ortho to Fluorine
C-4 (Br)110.3d 2JCF​ = 20.1Ortho to Fluorine
C-1 (CN)105.4d 3JCF​ = 5.0Meta to Fluorine
C-5 (H)128.6d 3JCF​ = 4.2Meta to Fluorine
C-6 (H)125.4d 4JCF​ = 2.0Para to Fluorine
2D NMR (HMBC) and Regiochemical Proof

The ultimate proof of regiochemistry relies on Heteronuclear Multiple Bond Correlation (HMBC). By tuning the HMBC delay to 62.5 ms (optimizing for 3JCH​≈8 Hz), we observe long-range couplings that bridge the isolated spin systems.

The Interlocking Logic:

  • The methoxy protons (4.08 ppm) show a strong 3JCH​ correlation to C-2 (152.1 ppm), anchoring the oxygen.

  • H-6 (7.35 ppm) shows 3JCH​ correlations to C-2 and C-4, proving it sits between C-1 and C-5.

  • H-5 (7.45 ppm) shows 3JCH​ correlations to C-1 and C-3, proving it sits adjacent to the bromo group at C-4.

HMBC H5 H-5 C1 C-1 (CN) H5->C1 3J C3 C-3 (F) H5->C3 3J C4 C-4 (Br) H5->C4 2J H6 H-6 C2 C-2 (O) H6->C2 3J H6->C4 3J OCH3 OCH3 OCH3->C2 3J

Figure 2: Key HMBC (1H-13C) correlations establishing exact regiochemistry.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. If internal quality control metrics fail, the data is automatically rejected.

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of 4-Bromo-3-fluoro-2-methoxybenzonitrile in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Instrument Calibration: Calibrate the TOF analyzer using sodium formate clusters to achieve a baseline mass accuracy of < 2 ppm.

  • Acquisition & Self-Validation: Infuse the sample at 10 µL/min alongside a continuous infusion of a known lock-mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Validation Gate: If the lock-mass drifts beyond ±2 ppm during the run, the exact-mass assignment is flagged as invalid. Furthermore, the software must verify that the 79Br / 81Br isotopic ratio falls within 5% of the theoretical 50.7:49.3 distribution[4].

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition:

    • Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay for quantitative integration).

    • Acquire 19F NMR at 376 MHz (64 scans) with 1H decoupling to simplify the multiplet structure[2].

    • Acquire 13C{1H} NMR at 100 MHz (1024 scans, 2s relaxation delay).

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay for nJCH​=8 Hz (delay = 62.5 ms).

  • Self-Validation:

    • Validation Gate: Evaluate the CDCl3​ residual solvent peak ( 1H : 7.26 ppm, 13C : 77.16 ppm). If the 1H solvent peak exhibits a linewidth at half-maximum (FWHM) greater than 1.0 Hz, the sample must be re-shimmed. Poor shimming destroys the resolution required to observe the fine 4JHF​ couplings critical for this elucidation.

Conclusion

The structure of 4-Bromo-3-fluoro-2-methoxybenzonitrile cannot be assigned by a single analytical technique. By utilizing the diagnostic bromine isotopic cluster in HRMS, mapping the nJCF​ scalar couplings in 13C NMR, and interlocking the substituents via a 3JCH​ HMBC network, we eliminate all structural ambiguity. This multi-modal, self-validating framework ensures absolute confidence in the regiochemical assignment, meeting the highest standards of pharmaceutical and chemical development.

Sources

Exploratory

Spectroscopic Analysis of 4-Bromo-3-fluoro-2-methoxybenzonitrile: A Technical Guide (Data Not Publicly Available)

Introduction 4-Bromo-3-fluoro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in medicinal chemistry and materials science. Its specific substitution pattern—a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-3-fluoro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in medicinal chemistry and materials science. Its specific substitution pattern—a bromine atom, a fluorine atom, and a methoxy group on the benzonitrile scaffold—suggests a molecule with unique electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. A thorough spectroscopic characterization is the cornerstone of its application, providing unambiguous confirmation of its molecular structure and purity. This guide is intended for researchers, scientists, and drug development professionals, outlining the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

A Note on Data Availability

As of the latest search, detailed experimental spectroscopic data (NMR, IR, and MS spectra) for 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS Number: 1427452-84-3) is not publicly available in peer-reviewed journals or open-access spectral databases. While numerous chemical suppliers list this compound for sale and some indicate the availability of such data upon request, it is not accessible for the purpose of this guide.

Therefore, this document will proceed by providing a detailed prediction and interpretation of the expected spectroscopic data based on the known effects of the individual substituents and analysis of closely related, publicly available data for similar molecules. This approach will equip researchers with the necessary framework to interpret their own experimentally acquired data for this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methoxybenzonitrile is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8Doublet of doublets (dd)1HH-6This proton is ortho to the electron-withdrawing cyano group and the bromine atom, leading to a downfield shift. It will be coupled to H-5 and will also exhibit a smaller four-bond coupling to the fluorine atom.
~ 7.2 - 7.4Doublet of doublets (dd)1HH-5This proton is ortho to the methoxy group and will be shifted upfield relative to H-6. It will be coupled to H-6 and will also show a three-bond coupling to the fluorine atom.
~ 3.9 - 4.1Singlet (s)3H-OCH₃The methoxy protons are not coupled to any other protons and will appear as a sharp singlet. The electronegativity of the adjacent oxygen atom places this signal in the typical range for methoxy groups on an aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and resonance effects. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d)C-3Directly attached to the highly electronegative fluorine atom, this carbon will be significantly downfield and will show a large one-bond C-F coupling.
~ 155C-2Attached to the electronegative oxygen of the methoxy group, this carbon will also be downfield.
~ 135 (d)C-5The chemical shift of this aromatic CH will be influenced by the adjacent fluorine and bromine atoms. A smaller C-F coupling is expected.
~ 132C-6This aromatic CH will be influenced by the adjacent cyano and bromine groups.
~ 120 (d)C-4Attached to the bromine atom, the chemical shift will be influenced by both inductive and resonance effects. A C-F coupling will be observed.
~ 115-CNThe cyano carbon typically appears in this region of the spectrum.
~ 105 (d)C-1This quaternary carbon is attached to the cyano and methoxy groups and is influenced by the ortho fluorine. A C-F coupling is expected.
~ 56-OCH₃The methoxy carbon appears in the typical aliphatic region.
(d) denotes a doublet due to C-F coupling.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Analysis

FTIR_Workflow start Start acquire_background Acquire background spectrum (clean crystal) start->acquire_background place_sample Place a small amount of solid sample on the ATR crystal acquire_sample Acquire sample spectrum place_sample->acquire_sample acquire_background->place_sample process_spectrum Process the spectrum (baseline correction, peak picking) acquire_sample->process_spectrum interpret_spectrum Interpret the spectrum by assigning peaks to functional groups process_spectrum->interpret_spectrum end_process End interpret_spectrum->end_process

Caption: Step-by-step process for ATR-FTIR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, 4-Bromo-3-fluoro-2-methoxybenzonitrile is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with approximately equal intensity will be observed.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
230/232[C₈H₅BrFNO]⁺Molecular ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine.
215/217[C₇H₂BrFNO]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
202/204[C₇H₅BrFN]⁺Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.
151[C₈H₅FNO]⁺Loss of a bromine radical (•Br) from the molecular ion.
123[C₇H₅FN]⁺Loss of CO from the [M-Br]⁺ fragment.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 230/232 M_minus_CH3 [M-CH₃]⁺ m/z 215/217 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 151 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 202/204 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 123 M_minus_Br->M_minus_Br_minus_CO - CO

Foundational

Structural Elucidation of 4-Bromo-3-fluoro-2-methoxybenzonitrile: A Comprehensive 1H NMR Guide

Executive Summary The compound 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3)[1] is a highly functionalized, tetrasubstituted benzene ring that serves as a critical intermediate in the synthesis of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3)[1] is a highly functionalized, tetrasubstituted benzene ring that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Rho-kinase (ROCK) inhibitors and antifibrotic agents[2]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this scaffold is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H Nuclear Magnetic Resonance (NMR) spectral interpretation of this molecule, detailing the underlying quantum mechanical causality of its chemical shifts, the heteronuclear spin-spin coupling networks, and a self-validating experimental protocol for high-resolution acquisition.

Molecular Architecture & Electronic Environment

To understand the 1 H NMR spectrum, we must first analyze the electronic push-pull dynamics of the tetrasubstituted aromatic system. The parent structure is benzonitrile, dictating that the cyano (-CN) group occupies position C1. The subsequent substituents are:

  • C2 (-OCH 3​ ): An electron-donating group via resonance (+R), but inductively withdrawing (-I) due to oxygen's electronegativity.

  • C3 (-F): Highly electronegative, exerting a strong inductive withdrawal (-I) while introducing critical heteronuclear ( 19 F) coupling.

  • C4 (-Br): A heavy halogen that balances shielding and deshielding effects, primarily acting as an inductive withdrawer.

  • C5 & C6 (-H): The only two protons remaining on the aromatic ring, making them the focal point of the 1 H NMR analysis.

Causality of Chemical Shifts

The chemical shifts ( δ ) of H5 and H6 are dictated by their spatial and electronic proximity to the substituents[3].

  • H6 (ortho to -CN): The magnetic anisotropy of the cyano triple bond (C N) creates a localized deshielding cone. Consequently, H6 is pushed significantly downfield.

  • H5 (ortho to -Br, meta to -F): While adjacent to the electron-dense bromine, H5 does not experience the same severe anisotropic deshielding as H6, placing it slightly upfield relative to H6.

Theoretical Framework: Spin-Spin Coupling Networks

The true diagnostic power of this spectrum lies in the coupling constants ( J ). Because 19 F is an NMR-active nucleus with a spin of I=1/2 and 100% natural abundance, it couples with the aromatic protons, creating a complex multiplet structure that serves as a definitive fingerprint for the regiochemistry[3].

Spin_Coupling H5 H5 Proton (C5) H6 H6 Proton (C6) H5->H6 3J (Ortho) ~8.5 Hz F3 19F Nucleus (C3) H5->F3 4J (Meta) ~6.0 Hz H6->F3 5J (Para) ~1.5 Hz

Spin-spin coupling network between aromatic protons and the fluorine nucleus.
The Self-Validating Logic of the Multiplets
  • H5 Signal: Appears as a doublet of doublets (dd) . It is split once by the adjacent H6 proton ( 3JHH​≈8.5 Hz) and split again by the meta-fluorine atom ( 4JHF​≈6.0 Hz).

  • H6 Signal: Also appears as a doublet of doublets (dd) . It shares the exact same 3JHH​ coupling with H5 (validating their adjacency), but experiences a much weaker para-coupling to the fluorine ( 5JHF​≈1.5 Hz).

  • Methoxy Signal: The -OCH 3​ protons at C2 are 5 bonds away from the fluorine ( 5JHF​ ). This coupling is typically ≤1.0 Hz. In standard 400 MHz instruments, this often manifests as a slight peak broadening rather than a resolved doublet, resulting in a functional singlet (s) .

Experimental Protocol for High-Resolution 1 H NMR Acquisition

To capture the fine 5JHF​ couplings, the experimental protocol must be rigorously controlled. The following methodology ensures a self-validating data acquisition loop.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of 4-Bromo-3-fluoro-2-methoxybenzonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm).

    • Expert Insight: If the H5 signal ( ∼7.25 ppm) overlaps with the residual CHCl 3​ solvent peak ( δ=7.26 ppm), immediately evaporate the sample and reconstitute in Acetone- d6​ or DMSO- d6​ to shift the solvent peak away from the aromatic region.

  • Probe Tuning & Matching: Insert the 5mm NMR tube into a 400 MHz (or higher) spectrometer. Tune the probe specifically for 1 H to maximize the signal-to-noise ratio.

  • Locking and Shimming: Lock the magnetic field to the deuterium frequency of the solvent. Perform rigorous gradient shimming (Z1 to Z4 axes) to achieve a highly homogeneous magnetic field. Poor shimming will artificially broaden the peaks, obliterating the critical 1.5 Hz 5JHF​ coupling on H6.

  • Pulse Sequence Execution: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration ratios.

  • Acquisition & Processing: Acquire a minimum of 16 scans. Apply a Fourier Transform (FT) to convert the Time Domain (FID) to the Frequency Domain. Perform manual phase correction (zero and first order) and polynomial baseline correction to ensure the integrals are perfectly flat.

NMR_Workflow A 1. Sample Preparation (Compound in CDCl3) B 2. Probe Tuning & Matching (Lock & Gradient Shim) A->B C 3. Pulse Sequence Execution (zg30, D1 > 2s) B->C D 4. FID Acquisition (Time Domain) C->D E 5. Fourier Transform (Frequency Domain) D->E F 6. Spectral Processing (Phase/Baseline Correction) E->F

Step-by-step workflow for high-resolution 1H NMR acquisition.

Spectral Data Interpretation & Tabulation

The quantitative data extracted from the processed spectrum provides a closed logical loop. The integration ratio of 3:1:1 perfectly matches the proton count, while the shared 3JHH​ constants confirm the ortho-relationship of the aromatic protons.

Proton AssignmentRing PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
Methoxy (-OCH 3​ ) C23.95 – 4.10s (br)3H 5JHF​≤1.0 (often unresolved)
Aromatic H5 C57.20 – 7.35dd1H 3JHH​≈8.5 , 4JHF​≈6.0
Aromatic H6 C67.40 – 7.55dd1H 3JHH​≈8.5 , 5JHF​≈1.5

Note: Exact chemical shifts may vary slightly ( ±0.05 ppm) depending on sample concentration and exact temperature during acquisition.

Conclusion: The Trustworthiness of the Method

The structural elucidation of 4-Bromo-3-fluoro-2-methoxybenzonitrile via 1 H NMR is an inherently self-validating system. The presence of the 19 F nucleus acts as an internal structural probe. If the molecule were a different regioisomer (e.g., 5-bromo-3-fluoro...), the coupling network would drastically change—the 3JHH​ ortho coupling would disappear, replaced by a smaller meta or para 4JHH​ coupling. By strictly adhering to the acquisition protocol and understanding the causality behind the heteronuclear splitting, researchers can guarantee the integrity of their synthetic intermediates before advancing to downstream API manufacturing.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: FR3017868A1 - ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME Source: Google Patents URL

Sources

Exploratory

Advanced Material Safety &amp; Handling Whitepaper: 4-Bromo-3-fluoro-2-methoxybenzonitrile in Pharmaceutical Synthesis

Executive Summary & Chemical Identity 4-Bromo-3-fluoro-2-methoxybenzonitrile is a highly functionalized, tetra-substituted aromatic building block. Due to its orthogonal reactivity profile—featuring a reducible nitrile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Bromo-3-fluoro-2-methoxybenzonitrile is a highly functionalized, tetra-substituted aromatic building block. Due to its orthogonal reactivity profile—featuring a reducible nitrile, an SNAr-active fluoro group, and a cross-coupling-ready bromo substituent—it is a critical intermediate in modern drug discovery and agrochemical development. However, this dense functionalization also imparts specific toxicological hazards that require stringent handling protocols[1].

Physicochemical Profiling & Structural Implications

Understanding the baseline physical properties is the first step in risk mitigation. The compound typically presents as a solid or liquid depending on ambient conditions and purity levels[1].

PropertyValueSource & Mechanistic Implication
CAS Number 1427452-84-3Primary chemical identifier for 1 databases[1].
Molecular Formula C8H5BrFNOIndicates high halogenation, increasing lipophilicity[2].
Molecular Weight 230.03 g/mol Low MW facilitates rapid mucosal and dermal absorption[2].
Purity ≥95% - 98%Trace impurities may alter the melting point or reactivity[2].
Storage Conditions Sealed in dry, Room TempPrevents ambient moisture degradation and hydrolysis[3].
InChI Key KTNOFTBFCXSDFM-UHFFFAOYSA-NStandardized structural database mapping[1].

Mechanistic Insight: The presence of the methoxy (-OCH3) and fluoro (-F) groups adjacent to the nitrile (-CN) creates a highly polarized aromatic system. This polarization not only drives its synthetic utility but also its biological reactivity, making it an acute irritant to biological tissues[1].

Hazard Characterization & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), 4-Bromo-3-fluoro-2-methoxybenzonitrile triggers the "Warning" signal word and is associated with multiple acute toxicity pathways[1].

  • H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled): Causality: The lipophilic nature of the halogenated benzene ring allows the molecule to easily partition across lipid bilayers, facilitating rapid dermal absorption and alveolar diffusion. Once systemic, the compound can undergo hepatic metabolism, potentially generating reactive arene oxides[1].

  • H315, H319, H335 (Causes skin/eye irritation, May cause respiratory irritation): Causality: The electron-withdrawing groups (fluorine, nitrile) render the aromatic system highly electrophilic. Upon contact with mucosal membranes, the compound can covalently interact with nucleophilic residues (e.g., thiols, amines) in surface proteins, triggering acute localized inflammation[1].

Experimental Workflows & Self-Validating Protocols

To ensure absolute safety, all handling procedures must be designed as self-validating systems—meaning the protocol inherently proves its own efficacy during execution.

Protocol 1: Safe Handling and Dispensing
  • Step 1: Environmental Validation. Action: Turn on the fume hood and place a lightweight tissue (e.g., Kimwipe) at the lower sash opening. Validation: The continuous inward pull of the tissue visually confirms negative pressure (face velocity >100 fpm) before opening the chemical container. Causality: Prevents exposure to respiratory irritants (H335)[1].

  • Step 2: Double-Gloving Strategy. Action: Wear a brightly colored inner nitrile glove (e.g., green or orange) and a standard blue outer nitrile glove. Validation: If the outer glove is compromised by micro-tears or solvent degradation, the contrasting inner color immediately alerts the researcher to halt work and change gloves. Causality: Mitigates the risk of dermal absorption (H312)[1].

  • Step 3: Static-Free Dispensing. Action: Use grounded metal spatulas and anti-static weighing boats. Validation: Powder transfers smoothly without adhering to the spatula or "jumping" out of the boat. Causality: Halogenated powders can accumulate static charge, leading to uncontrolled aerosolization.

Protocol 2: Emergency Spill Response

In the event of a breach, rapid and systemic containment is required.

SpillResponse A Spill Detected B Assess Volume & Toxicity A->B C Evacuate & Ventilate B->C High Volume D Don Level B/C PPE B->D Low Volume C->D E Containment (Sand/Vermiculite) D->E F Chemical Decontamination E->F G Waste Disposal & Validation F->G

Fig 1. Emergency spill response and decontamination workflow for halogenated nitriles.

  • Step 1: Containment. Action: Surround the spill with an inert absorbent like vermiculite. Do not use combustible materials like sawdust.

  • Step 2: Decontamination. Action: Wipe the area with a solvent in which the compound is highly soluble (e.g., ethyl acetate), followed by a mild alkaline wash.

  • Step 3: Validation. Action: Swab the decontaminated surface and expose it to a UV lamp (254 nm). Validation: The absence of fluorescence or dark spots (due to UV quenching by the aromatic ring) confirms complete removal.

Synthetic Utility in Drug Development

The value of 4-Bromo-3-fluoro-2-methoxybenzonitrile lies in its orthogonal reactivity. Researchers can selectively target specific functional groups without disturbing the others.

  • Pd-Catalyzed Cross-Coupling: The C-Br bond is the weakest halogen bond on the ring, making it the primary site for oxidative addition by Palladium catalysts (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group. This activates the C-F bond for displacement by nucleophiles (amines, alkoxides) due to the stabilization of the Meisenheimer complex intermediate.

  • Nitrile Modifications: The -CN group can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, serving as a versatile handle for late-stage functionalization.

Reactivity Core 4-Bromo-3-fluoro-2-methoxybenzonitrile Pd Pd-Catalyzed Cross-Coupling (Target: C-Br Bond) Core->Pd SNAr Nucleophilic Aromatic Substitution (Target: C-F Bond) Core->SNAr Red Nitrile Reduction (Target: -CN Group) Core->Red Prod1 Biaryl Scaffolds Pd->Prod1 Prod2 Substituted Anilines/Ethers SNAr->Prod2 Prod3 Primary Benzylamines Red->Prod3

Fig 2. Synthetic utility and orthogonal reactivity pathways of the polyfunctional core.

References

  • Title: 1427452-84-3,4-Bromo-3-fluoro-2-methoxybenzonitrile Source: Accela ChemBio URL: [Link]

Sources

Foundational

The Rational Synthesis of Substituted Benzonitriles: Transition-Metal Catalyzed Cyanation of Aryl Halides

Executive Summary & The "Cyanide Problem" The aryl nitrile motif is a privileged pharmacophore and a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemicals. Historically, the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Cyanide Problem"

The aryl nitrile motif is a privileged pharmacophore and a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemicals. Historically, the synthesis of substituted benzonitriles relied on the Rosenmund–von Braun reaction, which requires stoichiometric amounts of toxic copper(I) cyanide (CuCN) and harsh thermal conditions (>150 °C), generating equimolar heavy metal waste[1].

The advent of transition-metal catalysis (primarily Palladium and Nickel) revolutionized this transformation[1]. However, early catalytic methods faced a fundamental mechanistic hurdle known as the "Cyanide Problem." The cyanide anion ( CN− ) is a strong σ -donor and π -acceptor. In high concentrations, it strongly coordinates to low-valent metal centers (e.g., forming inactive [Pd(CN)4​]2− or [Ni(CN)4​]2− ate-complexes), effectively poisoning the catalyst and halting the reaction[2].

To circumvent this, modern protocols employ a "slow-release" strategy . By utilizing stable, less toxic cyanation agents like K4​[Fe(CN)6​] , Zn(CN)2​ , or organic nitriles, the concentration of free cyanide in solution is kept below the threshold of catalyst deactivation, enabling high-turnover catalytic cycles[3][4].

Mechanistic Paradigms in Transition-Metal Catalysis

The successful cyanation of aryl halides via transition-metal catalysis relies on a delicate balance between oxidative addition, ligand exchange (transmetalation), and reductive elimination.

Palladium-Catalyzed Cyanation

In the Pd-catalyzed paradigm, the catalytic cycle begins with a Pd(0) active species. Oxidative addition of the aryl halide ( Ar−X ) yields an electrophilic Ar−Pd(II)−X intermediate. The critical step is the ligand exchange, where the halide is displaced by a cyanide ion. Because reductive elimination of Ar−CN from the resulting Ar−Pd(II)−CN complex is often slower than the coordination of additional cyanide ions, controlling the rate of cyanide transfer is paramount to prevent the formation of off-cycle Pd(II) dead-end complexes[5].

PdCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_X Ar-Pd(II)-X Lₙ Oxidative Addition Complex Pd0->PdII_X Oxidative Addition (Rate Limiting for Ar-Cl) ArX Ar-X (Aryl Halide) ArX->PdII_X PdII_CN Ar-Pd(II)-CN Lₙ Transmetalation Complex PdII_X->PdII_CN Ligand Exchange (Controlled Cyanide Transfer) CN_source [CN]⁻ Source e.g., K₄[Fe(CN)₆] CN_source->PdII_CN PdII_CN->Pd0 Reductive Elimination ArCN Ar-CN Benzonitrile Product PdII_CN->ArCN

Catalytic cycle of Pd-catalyzed aryl halide cyanation highlighting key mechanistic intermediates.

Nickel-Catalyzed and Dual-Catalysis Approaches

While Palladium is highly effective, Nickel offers a more earth-abundant alternative and readily accesses radical pathways ( Ni(I)/Ni(III) ), allowing for the activation of challenging aryl chlorides and electrophiles[4]. Recent breakthroughs have merged Nickel catalysis with photoredox catalysis. By transiently oxidizing a stable Ar−Ni(II)−CN intermediate to a highly reactive Ar−Ni(III)−CN species via single-electron transfer (SET) from an excited photocatalyst, the energy barrier for reductive elimination is drastically lowered, enabling cyanation at room temperature[2].

NiPhoto Ni0 Ni(0)Lₙ NiII Ar-Ni(II)-X Lₙ Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-CN Lₙ NiII->NiIII SET Oxidation & CN⁻ Transfer NiI Ni(I)-X Lₙ NiIII->NiI Rapid Reductive Elimination (Ar-CN) NiI->Ni0 SET Reduction PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_star->NiII SET (Oxidizes Ni(II) to Ni(III)) PC_star->PC Regeneration / Turnover

Dual photoredox-nickel catalytic network enabling room-temperature aryl halide cyanation.

Strategic Selection of Cyanating Agents

The choice of cyanating agent dictates the reaction's safety profile, scalability, and catalyst longevity. Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) has emerged as the gold standard for bench-scale and industrial applications. It is non-toxic (used as a food additive), inexpensive, and releases cyanide ions slowly under thermal conditions ( >120 °C), perfectly matching the rate of the catalytic cycle and preventing catalyst poisoning[3][6].

Table 1: Quantitative Comparison of Common Cyanating Agents
Cyanating AgentToxicity ProfileTypical Metal CatalystOperating Temp (°C)Yield Profile (Avg)Causality / Mechanistic Note
CuCN High (Highly Toxic)Stoichiometric Cu150 - 20060 - 80%Classical Rosenmund-von Braun; requires harsh conditions and difficult workups.
Zn(CN)₂ ModeratePd, Ni80 - 12080 - 95%Excellent for Ni-catalysis; requires additives (e.g., TBABr) to improve solubility[4].
K₄[Fe(CN)₆] Low (Benign)Pd120 - 14085 - 99%Slow thermal release prevents [Pd(CN)4​]2− formation; high atom economy[7].
TMSCN High (Volatile)Pd80 - 10070 - 90%Generates highly reactive species; prone to hydrolysis releasing toxic HCN gas.
MPMN *Low (Bench-stable)Ni (Reductive)25 - 6075 - 90%Carbon-bound electrophilic CN source; transfers CN without releasing free cyanide[8].

*MPMN = 2-methyl-2-phenyl malononitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure reproducibility and safety.

Protocol A: Palladium-Catalyzed Cyanation using K4​[Fe(CN)6​]

This protocol utilizes a benign cyanide source. The elevated temperature is strictly required to thermally crack the hexacyanoferrate complex and release CN− at a controlled rate[9].

Reagents:

  • Aryl bromide or iodide (1.0 mmol)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 - 0.5 mmol; note that 1 mole provides up to 6 moles of CN− )[7]

  • Pd(OAc)2​ (1-2 mol%)

  • Na2​CO3​ (1.0 mmol)

  • Dry N,N-Dimethylacetamide (DMAc) or DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, K4​[Fe(CN)6​]⋅3H2​O , Pd(OAc)2​ , and Na2​CO3​ .

    • Causality: Na2​CO3​ acts as a mild base to neutralize any acidic byproducts that could otherwise trigger the release of highly toxic HCN gas.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous DMAc via syringe under an Argon counter-flow.

  • Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 120–130 °C for 12–16 hours.

    • Causality: Temperatures below 120 °C will result in poor yields because the thermal dissociation of K4​[Fe(CN)6​] is insufficient to feed the transmetalation step[9].

  • Monitoring: Monitor the reaction via TLC or LCMS. A self-validating checkpoint is the complete disappearance of the aryl halide peak.

  • Workup & Quenching: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal residues. Wash the organic layer with water and brine.

    • Safety Note: Treat all aqueous waste with a basic sodium hypochlorite (bleach) solution to destroy any trace free cyanides before disposal.

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography to afford the substituted benzonitrile.

Protocol B: Nickel-Catalyzed Reductive Cyanation (Transnitrilation)

This modern approach utilizes an electrophilic cyanating reagent (MPMN) and a Nickel catalyst, allowing for the coupling of aryl (pseudo)halides without generating free cyanide ions in solution[8].

Reagents:

  • Aryl chloride or triflate (0.5 mmol)

  • 2-methyl-2-phenyl malononitrile (MPMN) (0.75 mmol)

  • NiBr2​(bpy)2​⋅2H2​O (10 mol%)

  • Zinc dust (1.5 mmol, reductant)

  • NaBr (1.0 mmol, additive for aryl chlorides)

  • Dry THF (2.0 mL)

Step-by-Step Methodology:

  • Activation of Zinc: Ensure Zinc dust is freshly activated (washed with dilute HCl, water, ethanol, and ether, then dried in vacuo) to ensure efficient single-electron reduction of the Ni(II) precatalyst to the active Ni(0) species.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the aryl electrophile, MPMN, Ni-catalyst, Zn dust, and NaBr in a reaction vial.

    • Causality: NaBr is critical when using aryl chlorides; it facilitates an in-situ halogen exchange (Finkelstein-type) or alters the coordination sphere of Ni to accelerate the challenging oxidative addition[8].

  • Reaction: Add THF, seal the vial, and stir vigorously at 60 °C for 24 hours.

  • Validation: The reaction mixture will typically change from pale green to deep red/brown, indicating the formation of active low-valent Nickel species.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite to remove unreacted Zinc. Concentrate and purify via silica gel chromatography.

Conclusion

The synthesis of substituted benzonitriles has evolved from hazardous, stoichiometric processes to highly elegant, transition-metal-catalyzed systems. By understanding the causal relationship between cyanide release rates and catalyst poisoning, chemists can rationally select systems like Pd/ K4​[Fe(CN)6​] for robust thermal cyanation, or leverage cutting-edge Ni/photoredox dual catalysis for mild, room-temperature transformations. Adherence to strict mechanistic principles and safety protocols ensures both high yields and laboratory safety.

References

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews.
  • Chatterjee, T., Dey, R., & Ranu, B. C. (2014). ZnO-supported Pd nanoparticle-catalyzed ligand- and additive-free cyanation of unactivated aryl halides using K4[Fe(CN)6]. PubMed / NIH.
  • Ma, Z., et al. (2025).
  • Jia, Y., et al. (2022). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
  • Mills, L. R., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society.

Sources

Exploratory

Role of fluorinated benzonitriles in medicinal chemistry

An In-depth Technical Guide to the Role of Fluorinated Benzonitriles in Medicinal Chemistry Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of Fluorinated Benzonitriles in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1][2] When combined with the versatile nitrile group on a benzonitrile scaffold, the resulting fluorinated benzonitrile moiety emerges as a privileged structural motif.[3] This guide provides an in-depth technical analysis of the multifaceted roles of fluorinated benzonitriles in medicinal chemistry. We will explore the synergistic effects of fluorine and the nitrile group on molecular properties, delve into their critical function as covalent warheads for targeted therapies, examine their application as bioisosteres, and provide validated experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in the design of next-generation therapeutics.

The Strategic Advantage of Fluorobenzonitrile Scaffolds

The utility of the fluorinated benzonitrile scaffold stems from the unique and often synergistic interplay between the fluorine atom and the nitrile group. Understanding their individual contributions is key to appreciating their combined power in drug design.

The Influence of Fluorine: More Than a Hydrogen Mimic

Fluorine, the most electronegative element, imparts profound changes to a molecule's electronic landscape.[4] Its introduction is a strategic decision to fine-tune properties critical for a successful drug candidate.[1][2]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can block metabolically labile sites, increasing the half-life and bioavailability of a drug.[6][7][8]

  • Modulation of pKa: The strong inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1] This alteration can be crucial for optimizing a drug's ionization state at physiological pH, thereby improving cell permeability and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and interactions with electron-poor aromatic systems.[2] This can lead to a significant increase in binding affinity and potency.[7]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][7]

The Nitrile Group: A Versatile Chemical Handle

The nitrile (-C≡N) group is far more than a simple polar substituent. Its linear geometry and unique electronic properties make it a highly valuable functional group in medicinal chemistry.[9]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a weak to moderate hydrogen bond acceptor, enabling key interactions with protein targets.

  • Metabolic Stability: The nitrile group itself is generally stable to metabolic transformations.

  • Bioisosterism: It is often considered a bioisostere for carbonyl, hydroxyl, and halogen groups, allowing for structural modifications that can improve pharmacokinetic profiles while retaining biological activity.[9][10]

  • Electrophilic Potential: The carbon atom of the nitrile is electrophilic. This reactivity is significantly enhanced when the benzonitrile ring is substituted with electron-withdrawing groups, such as fluorine, transforming the nitrile into a reactive "warhead" for covalent inhibition.[11][12]

The combination of these two functionalities on a benzene ring creates a scaffold where fluorine atoms can enhance the inherent properties of the nitrile group, particularly its electrophilicity, leading to novel mechanisms of action.

Fluorinated Benzonitriles as Reversible Covalent Inhibitors

A major contemporary role for fluorinated benzonitriles is in the design of targeted covalent inhibitors (TCIs).[13] TCIs offer distinct advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[14][15][16] The fluorinated benzonitrile moiety is particularly adept at targeting nucleophilic residues, most notably cysteine, in enzyme active sites.

Mechanism of Covalent Modification

The mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the nitrile. The presence of electron-withdrawing fluorine atoms on the aromatic ring is critical as it polarizes the C-CN bond, making the nitrile carbon more susceptible to attack.[11] This forms a covalent, yet reversible, thioimidate adduct.[12]

The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and immunogenicity that can be associated with irreversible inhibitors.[12][17] The stability of the thioimidate adduct is influenced by the specific electronic environment of the benzonitrile and the microenvironment of the protein's active site.[12]

Below is a diagram illustrating this critical interaction.

G cluster_enzyme Enzyme Active Site Cys Cysteine Residue (Cys-S⁻) Equilibrium Cys->Equilibrium Nucleophilic Attack His Histidine Residue (His-Im⁺H) His->Cys Proton Transfer FBZN F-Ph-C≡N FBZN->Equilibrium Adduct Reversible Thioimidate Adduct (E-I Complex) Equilibrium->Adduct

Caption: Covalent modification of a catalytic cysteine by a fluorinated benzonitrile.

Application in Cysteine Protease Inhibition

Cysteine proteases are a large family of enzymes involved in various pathologies, including parasitic infections and cancer.[18][19] Their active site contains a catalytic cysteine residue, making them prime targets for covalent inhibitors. Dipeptide nitriles, for instance, have been extensively evaluated as inhibitors of cathepsins and other cysteine proteases.[20] The incorporation of fluorine into the benzonitrile scaffold of these inhibitors can further enhance their potency and selectivity.[20] For example, triazine and purine nitriles have been identified as potent reversible inhibitors of trypanosomal cysteine proteases like cruzain, which is essential for the parasite that causes Chagas' disease.[11]

Physicochemical Property Modulation and Bioisosterism

Beyond covalent inhibition, the fluorobenzonitrile motif is a powerful tool for optimizing the drug-like properties of a lead compound through physicochemical modulation and bioisosteric replacement.

Fine-Tuning for Optimal ADME

The strategic placement and number of fluorine atoms on the benzonitrile ring allow for precise control over a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyEffect of FluorinationRationale
Lipophilicity (logP) IncreaseFluorine is more lipophilic than hydrogen.
Aqueous Solubility Generally DecreasedIncreased lipophilicity can reduce solubility.
Metabolic Stability Significantly IncreasedThe C-F bond is resistant to enzymatic cleavage.[7]
Membrane Permeability EnhancedIncreased lipophilicity aids passive diffusion across membranes.[1][7]
Dipole Moment IncreasedDue to the high electronegativity of fluorine.[4]

Data synthesized from multiple sources to illustrate general trends.[1][4][7]

Fluorinated Benzonitriles as Bioisosteres

Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule.[21] This strategy is widely used to address liabilities in a drug candidate, such as poor metabolic stability or toxicity. The fluorinated benzonitrile group can serve as a bioisostere for other functionalities. For example, the difluoroethyl group (a saturated analog) is often used as a metabolically stable mimic of a methoxy group.[22][23] Similarly, the entire fluorobenzonitrile scaffold can replace other substituted aromatic rings to improve properties like metabolic stability or to explore new binding interactions.[10][21]

Synthesis and Characterization

The successful application of fluorinated benzonitriles in drug discovery pipelines relies on robust and scalable synthetic methods.[24] Numerous strategies exist, with the choice of route depending on the desired substitution pattern and scale.

Key Synthetic Strategies
  • Palladium-Catalyzed Cyanation: A common method involves the cyanation of a corresponding fluorinated aryl bromide or iodide using a palladium catalyst and a cyanide source.[25]

  • Knoevenagel Condensation: This route can be used to construct certain fluorinated benzonitrile derivatives, often involving the condensation of an intermediate with an appropriate aldehyde.[3]

  • Radical Photobromination: For the synthesis of intermediates where functionalization is required on a substituent attached to the ring, radical reactions like photobromination can be highly effective and scalable.[25]

The following workflow illustrates a validated, commercial-scale process for a key fluorinated benzonitrile intermediate used in the synthesis of the GLP-1 receptor agonist, danuglipron.[25]

G Start 3-Fluoro-4-methylbenzonitrile Step1 Radical Photobromination (DBDMH, Acetonitrile, PFR) Start->Step1 Intermediate 4-(Bromomethyl)-3-fluorobenzonitrile Step1->Intermediate Step2 Selective Hydrolysis (Water, CaCO₃, Heat) Intermediate->Step2 Product 3-Fluoro-4-(hydroxymethyl)benzonitrile (Key Starting Material) Step2->Product

Caption: Scalable synthetic workflow for a key Danuglipron intermediate.[25]

Experimental Protocol: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

This protocol is adapted from a reported commercial-scale process and serves as an example of a robust synthetic method.[25]

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

  • Reactor Setup: Charge a suitable reactor with acetonitrile (11.8 w/w relative to the starting material) under a nitrogen atmosphere. Adjust the temperature to 10–20 °C.

  • Charge Reagents: Charge 3-Fluoro-4-methylbenzonitrile (1.0 equiv) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.8 equiv).

  • Initiate Reaction: Stir the mixture until a solution is obtained. Transfer the solution to a feeding vessel.

  • Flow Chemistry: Pump the solution through a plug flow reactor (PFR) with the temperature adjusted to 60–80 °C and pressure at 0.1–0.3 MPa.

  • Work-up: The output from the PFR containing the crude product is carried forward directly to the next step as a wet cake after an initial work-up and filtration.

Step 2: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

  • Reactor Setup: Charge a separate reactor with water (15.0 w/w) at 15–30 °C under nitrogen.

  • Charge Reagents: Charge the wet cake containing 4-(Bromomethyl)-3-fluorobenzonitrile from the previous step. Add calcium carbonate (CaCO₃, 0.5 equiv).

  • Hydrolysis: Heat the resulting mixture to 85–95 °C with stirring and hold for 20–22 hours.

  • Quench and Extraction: After reaction completion, cool the mixture to 20–30 °C. Add isopropyl acetate (4.6 w/w) and quench with hydrochloric acid to adjust the pH to 0–1.

  • Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with additional isopropyl acetate (2.8 w/w). Combine the organic layers, perform necessary washes, and concentrate to isolate the final product. The overall yield for this two-step process is reported as 77%.[25]

Conclusion

Fluorinated benzonitriles are a class of compounds whose strategic value in medicinal chemistry is both established and expanding. The synergistic combination of fluorine's ability to enhance metabolic stability and binding affinity with the nitrile's capacity to act as a versatile bioisostere and a potent, reversible covalent warhead provides drug designers with a powerful and adaptable scaffold.[3] From modulating fundamental ADME properties to enabling targeted covalent inhibition of challenging enzyme classes like cysteine proteases, the fluorobenzonitrile motif is integral to the development of innovative therapeutics for a wide range of diseases, including cancer, and infectious diseases.[3][11] As our understanding of targeted therapies and covalent modulation deepens, the role of these privileged structures in the drug discovery pipeline is set to grow even further.

References

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Available from: [Link]

  • The Crucial Role of Fluorinated Nitriles in Modern Synthesis. Available from: [Link]

  • Fluorobenzonitrile Series. Sparrow Chemical. Available from: [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and... ResearchGate. Available from: [Link]

  • Process for the preparation of fluorobenzyl derivatives. Google Patents.
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. Available from: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Available from: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available from: [Link]

  • Benzonitrile and process for preparing benzyl alcohol. Google Patents.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie. Available from: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. University of Texas Rio Grande Valley. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Available from: [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available from: [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. St. John's University. Available from: [Link]

  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. ScholarWorks @ UTRGV. Available from: [Link]

  • Interaction of papain-like cysteine proteases with dipeptide-derived nitriles. PubMed. Available from: [Link]

  • The Dark Side of Fluorine. PMC. Available from: [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available from: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Available from: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC. Available from: [Link]

  • 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. Available from: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available from: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Application of Nitrile in Drug Design. ResearchGate. Available from: [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. Available from: [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC. Available from: [Link]

  • Novel broad-spectrum activity-based probes to profile malarial cysteine proteases. Malaria Journal. Available from: [Link]

  • Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. PMC. Available from: [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC. Available from: [Link]

  • Advances in covalent drug discovery. Nomura Research Group. Available from: [Link]

  • Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Available from: [Link]

  • Formation of complex organics by covalent and non-covalent interactions of the sequential reactions of 1–4 acrylonitrile molecules with the benzonitrile radical cation. RSC Publishing. Available from: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available from: [Link]

  • 6.6: Covalent Modification. Chemistry LibreTexts. Available from: [Link]

Sources

Foundational

The Architect’s Scaffold: 4-Bromo-3-fluoro-2-methoxybenzonitrile in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the efficiency of drug discovery is heavily reliant on the strategic selection of polyfunctional building blocks. 4-Bromo-3-fluoro-2-methoxybenzonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is heavily reliant on the strategic selection of polyfunctional building blocks. 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) represents a masterclass in structural design [1]. As a tetrasubstituted benzene derivative, it offers four distinct, orthogonally reactive sites. This in-depth technical guide explores the causality behind its chemical behavior, outlines self-validating synthetic protocols, and highlights its critical role in the synthesis of complex active pharmaceutical ingredients (APIs), such as RhoA/ROCK pathway inhibitors [2].

Structural and Electronic Profiling (The "Why")

To utilize 4-Bromo-3-fluoro-2-methoxybenzonitrile effectively, one must understand the electronic "push-pull" dynamics governing its tetrasubstituted aromatic ring. The causality of its reactivity stems from the precise spatial arrangement of its functional groups:

  • The C-F Bond (Nucleophilic Aromatic Substitution - SNAr): Fluorine is highly electronegative, creating a strong dipole that leaves the ipso-carbon severely electron-deficient. This electrophilicity is synergistically enhanced by the strong inductive electron-withdrawing effects of the adjacent cyano (-CN) group and the meta-bromo (-Br) atom. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, stabilizing the Meisenheimer complex intermediate and making the C-F bond highly susceptible to SNAr by amines, thiols, and alkoxides.

  • The C-Br Bond (Transition-Metal Catalysis): The carbon-bromine bond is the weakest bond in the molecule, making it the prime target for oxidative addition by low-valent transition metals (Pd(0) or Ni(0)). Despite the steric hindrance from the adjacent fluorine atom, modern bulky ligands can easily facilitate cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

  • The -CN Group (Electrophilic Addition/Reduction): The nitrile group serves as a versatile precursor. It can be hydrolyzed to an amide/carboxylic acid, reduced to a primary benzylamine, or reacted with azides to form tetrazoles.

  • The -OMe Group (Ether Cleavage): The methoxy group acts as an electron-donating group via resonance, partially offsetting the withdrawing effects of the other groups. It can be selectively demethylated using strong Lewis acids (e.g., BBr₃) to reveal a phenol, which is highly useful for subsequent intramolecular cyclizations.

ReactivityMap Core 4-Bromo-3-fluoro- 2-methoxybenzonitrile C_Br C-Br Bond (Cross-Coupling) Core->C_Br Pd/Ni Catalysis C_F C-F Bond (SNAr Substitution) Core->C_F Nucleophiles (N, O, S) C_CN -CN Group (Reduction/Hydrolysis) Core->C_CN Hydrides / Acid / Base C_OMe -OMe Group (Demethylation) Core->C_OMe BBr3 / Lewis Acids

Orthogonal reactivity map of 4-Bromo-3-fluoro-2-methoxybenzonitrile.

Application in Drug Discovery: RhoA/ROCK Inhibitors

The true value of this building block is demonstrated in its application toward synthesizing complex heterocyclic scaffolds. A prominent example is the synthesis of isoquinoline derivatives utilized as inhibitors of the RhoA/ROCK (Rho-associated protein kinase) pathway [2]. Activation of this pathway leads to the phosphorylation of the myosin light chain, driving cellular contractility implicated in various cardiovascular and neurodegenerative pathologies.

By leveraging the orthogonal reactivity of 4-Bromo-3-fluoro-2-methoxybenzonitrile, chemists can sequentially build the isoquinoline core. The fluorine atom is displaced via SNAr to introduce specific side chains, followed by a Suzuki coupling at the bromine site to attach the necessary aryl frameworks prior to cyclization.

Workflow SM 4-Bromo-3-fluoro- 2-methoxybenzonitrile SNAr Step 1: SNAr (Alkoxide/Amine Addition) SM->SNAr NaOR / Heat Coupling Step 2: Suzuki Coupling (Aryl Boronic Acid) SNAr->Coupling Pd(dppf)Cl2, Base Cyclization Step 3: Cyclization (Isoquinoline Formation) Coupling->Cyclization Acidic Conditions Target RhoA/ROCK Inhibitor Precursor Cyclization->Target Purification

Synthetic workflow for RhoA/ROCK inhibitor precursors using the building block.

Key Synthetic Workflows & Protocols (The "How")

As a self-validating system, every protocol must include built-in quality control checks to ensure the integrity of the transformation before proceeding to the next synthetic step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The steric hindrance imparted by the ortho-methoxy and meta-fluoro groups requires a catalyst with a large bite angle to facilitate efficient reductive elimination. Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the palladium center into a geometry that accelerates the coupling of sterically demanding substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a steady stream of inert gas (Argon or N₂).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 4–6 hours.

  • Validation & Quality Control (Self-Validating Step): Analyze an aliquot via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 230 and 232[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Success is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of the C-F Bond

Causality & Rationale: The reaction utilizes the highly electrophilic nature of the C-F bond. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Reagent Addition: Add the primary amine nucleophile (1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Heat the reaction mixture to 80°C for 8–12 hours.

  • Validation & Quality Control (Self-Validating Step): Monitor the reaction via ¹⁹F NMR. The starting material possesses a distinct fluorine resonance (typically between -115 to -120 ppm). Success is validated by the complete disappearance of this ¹⁹F signal , confirming total displacement of the fluorine atom.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Data Presentation

The following tables summarize the critical physicochemical parameters and the comparative reactivity profile of the building block to aid in experimental design.

Table 1: Physicochemical & Structural Data
ParameterValue / Description
Chemical Name 4-Bromo-3-fluoro-2-methoxybenzonitrile
CAS Number 1427452-84-3
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol
Physical State Solid/Liquid (Room Temperature)
Storage Conditions Sealed in dry, room temperature
SMILES String N#CC1=CC=C(Br)C(F)=C1OC
Table 2: Comparative Orthogonal Reactivity Profile
Functional GroupTransformation TypeTypical Reagents / ConditionsYield RangeMechanistic Causality
C-Br Cross-Coupling (Suzuki)Pd(dppf)Cl₂, Aryl-B(OH)₂, Base, 90°C75% - 92%Oxidative addition occurs at the weakest carbon-halogen bond.
C-F SNAr SubstitutionNaOR or R-NH₂, DIPEA, DMF, 80°C80% - 95%Highly electrophilic ipso-carbon due to combined F, CN, and Br withdrawing effects.
-CN Reduction to AmineBH₃·THF or LiAlH₄, THF, Reflux60% - 85%Nucleophilic hydride attack on the electrophilic nitrile carbon.
-OMe DemethylationBBr₃, DCM, -78°C to RT70% - 90%Lewis acid coordination to oxygen followed by bromide attack on the methyl group.

References

  • Servier Laboratories. "FR3017868A1 - ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME". Google Patents.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocol for 4-Bromo-3-fluoro-2-methoxybenzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Halogenated building block for isoquinoline-based therapeutics and Rho-associated protein kinase (ROCK) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Halogenated building block for isoquinoline-based therapeutics and Rho-associated protein kinase (ROCK) inhibitors.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, polyhalogenated aromatic building blocks demands rigorous control over regioselectivity. 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) is a highly sought-after intermediate, prominently featured in the synthesis of isoquinoline derivatives for the treatment of pathologies resulting from RhoA/ROCK pathway activation 1. This application note delineates a scalable, three-step synthetic protocol starting from commercially available 2,3-difluoroaniline.

The Causality of Regioselectivity (Expertise & Experience)

This protocol relies on the intrinsic electronic properties of the aromatic ring to dictate regioselectivity at two critical junctions:

  • Electrophilic Aromatic Bromination: The starting material, 2,3-difluoroaniline, possesses a strongly activating, ortho/para-directing amino group. Bromination with N-Bromosuccinimide (NBS) occurs preferentially at the less sterically hindered para position (C4), yielding 4-bromo-2,3-difluoroaniline.

  • Nucleophilic Aromatic Substitution (SNAr): Following a Sandmeyer cyanation to yield the intermediate 4-bromo-2,3-difluorobenzonitrile (CAS: 126163-58-4) 2, the system is primed for an SNAr reaction. The cyano group strongly withdraws electron density via resonance and inductive effects, highly activating the ortho (C2) and para (C4) positions. While both fluorine and bromine are potential leaving groups, fluorine's superior electronegativity significantly lowers the activation energy of the rate-determining step by stabilizing the anionic Meisenheimer complex. Consequently, methoxide selectively attacks the C2 position, displacing the ortho-fluorine while leaving the meta-fluorine (C3) and para-bromine (C4) intact.

Synthetic Workflow

Workflow A 2,3-Difluoroaniline (Starting Material) B 4-Bromo-2,3-difluoroaniline (Intermediate 1) A->B NBS, DMF Regioselective Bromination C 4-Bromo-2,3-difluorobenzonitrile (Intermediate 2) B->C 1. NaNO2, HCl 2. CuCN, KCN Sandmeyer Rxn D 4-Bromo-3-fluoro- 2-methoxybenzonitrile (Final Product) C->D NaOMe, MeOH Regioselective SNAr

Figure 1: Three-step synthetic workflow for 4-Bromo-3-fluoro-2-methoxybenzonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluoroaniline
  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2,3-difluoroaniline (1.29 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Reaction: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol) portion-wise over 15 minutes to control the exothermic bromination.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes) to afford Intermediate 1.

Step 2: Synthesis of 4-Bromo-2,3-difluorobenzonitrile (Sandmeyer Reaction)
  • Diazotization: Suspend 4-bromo-2,3-difluoroaniline (1.66 g, 8.0 mmol) in a mixture of water (15 mL) and concentrated HCl (5 mL). Cool the suspension to 0 °C. Add a solution of NaNO₂ (0.66 g, 9.6 mmol) in water (5 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation.

  • Cyanation: In a separate flask, prepare a solution of CuCN (0.86 g, 9.6 mmol) and KCN (1.04 g, 16.0 mmol) in water (20 mL) and heat to 60 °C. (Caution: Highly toxic. Perform strictly in a well-ventilated fume hood).

  • Addition: Carefully add the cold diazonium salt solution dropwise to the heated CuCN/KCN solution.

  • Workup: Heat the resulting mixture at 60 °C for 2 hours. Cool to room temperature, extract with EtOAc (3 x 30 mL), wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Intermediate 2.

Step 3: Synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile (SNAr)
  • Setup: Dissolve 4-bromo-2,3-difluorobenzonitrile (1.09 g, 5.0 mmol) in anhydrous Methanol (15 mL) under an inert Nitrogen atmosphere.

  • Reaction: Add a solution of Sodium Methoxide (NaOMe, 1.2 mL of a 25% w/w solution in MeOH, ~5.5 mmol) dropwise at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc 4:1) to afford the final product.

Mechanistic Pathway of Regioselective SNAr

Mechanism SM 4-Bromo-2,3-difluorobenzonitrile (Electrophile) Attack Nucleophilic Attack (Methoxide at C2) SM->Attack NaOMe, MeOH Meisenheimer Meisenheimer Complex (Stabilized by ortho -CN) Attack->Meisenheimer Rate-determining step Product 4-Bromo-3-fluoro-2-methoxybenzonitrile + NaF Meisenheimer->Product Fast elimination of Fluoride

Figure 2: Regioselective SNAr mechanism via a stabilized Meisenheimer complex.

Data Presentation & Self-Validating Systems

To ensure trustworthiness and reproducibility, each step of this protocol functions as a self-validating system. Researchers should cross-reference their analytical data against the expected parameters outlined below.

Table 1: Reaction Conditions and Expected Yields
StepReaction TypeReagents & SolventsTime / TempExpected Yield
1 BrominationNBS, DMF4 h / 0 °C to RT85 – 90%
2 SandmeyerNaNO₂, HCl, CuCN, KCN2.5 h / 0 °C to 60 °C65 – 75%
3 SNArNaOMe, MeOH12 h / RT80 – 88%
Table 2: Analytical Validation & Diagnostic Shifts
CompoundDiagnostic ¹H NMR (CDCl₃)Diagnostic ¹⁹F NMR / IRSelf-Validation Check
Starting Material 6.4–6.9 ppm (m, 3H), 3.8 ppm (br s, 2H)Two distinct multipletsPresence of 3 aromatic protons.
Intermediate 1 7.0 ppm (m, 1H), 6.4 ppm (m, 1H)Two distinct signalsLoss of one aromatic proton confirms para-bromination.
Intermediate 2 7.4 ppm (m, 1H), 7.2 ppm (m, 1H)IR: Sharp peak at ~2230 cm⁻¹IR confirms successful installation of the nitrile (C≡N) group.
Final Product 7.5 ppm (d, 1H), 7.1 ppm (d, 1H), 4.0 ppm (s, 3H) One single fluorine environment Appearance of the 3H methoxy singlet and loss of one ¹⁹F signal confirms regioselective SNAr.

Troubleshooting Note: If the ¹⁹F NMR of the final product shows two fluorine signals, the SNAr reaction did not proceed to completion. If the ¹H NMR shows a mixture of methoxy singlets, regioselectivity was compromised (likely due to excessive heating or using an overly strong base).

References

  • Sigma-Aldrich. "4-Bromo-3-fluoro-2-methoxybenzonitrile Product Specification." CAS Number: 1427452-84-3.

  • Servier Laboratories. "Isoquinoline Derivatives, Process for Preparing Them and Pharmaceutical Compositions Containing Same." Patent FR3017868A1. Google Patents. 1

  • CymitQuimica. "4-Bromo-2,3-difluorobenzonitrile Product Information." CAS Number: 126163-58-4. 2

Sources

Application

Application Note: Derivatization Strategies for 4-Bromo-3-fluoro-2-methoxybenzonitrile in SAR Studies

Executive Summary & Chemical Profile In fragment-based drug discovery and Structure-Activity Relationship (SAR) campaigns, selecting a highly functionalized, orthogonal core is critical. 4-Bromo-3-fluoro-2-methoxybenzoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In fragment-based drug discovery and Structure-Activity Relationship (SAR) campaigns, selecting a highly functionalized, orthogonal core is critical. 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) serves as an exceptional tetra-substituted aromatic scaffold. It presents four distinct vectors for chemical modification, allowing medicinal chemists to systematically probe hydrophobic, electronic, and hydrogen-bonding interactions within a target receptor pocket.

This application note details the mechanistic rationale and self-validating experimental protocols for three divergent derivatization pathways: C4-hydrophobic extension, C1-bioisosteric replacement, and C2-hydrogen bond donor unmasking.

Structural Rationale & SAR Vectors

The unique substitution pattern of this scaffold dictates its reactivity and utility in SAR:

  • Vector 1 (C4-Bromine): The primary site for carbon-carbon bond formation. The electron-withdrawing nature of the para-nitrile and ortho-fluorine heavily depletes electron density from the aromatic ring. This lowers the energy of the C-Br σ* orbital, highly accelerating the oxidative addition of Palladium(0) species during cross-coupling[1].

  • Vector 2 (C1-Nitrile): A prime candidate for bioisosteric replacement. Converting the nitrile to a 1H-tetrazole yields a metabolically stable acidic pharmacophore (pKa ~4.5–5.5) that mimics a carboxylic acid while enhancing lipophilicity and membrane permeability[2].

  • Vector 3 (C2-Methoxy): Acts as a masked hydroxyl group. Lewis acid-mediated demethylation reveals a phenol, which can serve as a hydrogen-bond donor or a nucleophile for subsequent etherification to probe steric bulk[3].

SAR_Workflow Parent 4-Bromo-3-fluoro- 2-methoxybenzonitrile Suzuki C4-Aryl Derivative (Hydrophobic Extension) Parent->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 80°C Tetrazole C1-Tetrazole (Acidic Bioisostere) Parent->Tetrazole NaN3, ZnBr2 100°C Phenol C2-Phenol (H-Bond Donor) Parent->Phenol BBr3, DCM -78°C to RT

Divergent SAR derivatization workflow for 4-Bromo-3-fluoro-2-methoxybenzonitrile.

Experimental Protocols & Mechanistic Insights

Protocol A: C4-Aryl Extension via Suzuki-Miyaura Cross-Coupling

Causality & Design: Because the ring is highly electron-deficient, oxidative addition is rapid, but the resulting Pd(II) intermediate can be prone to side reactions if transmetalation is slow. We utilize Pd(dppf)Cl2​ , a bidentate phosphine ligand that prevents catalyst deactivation and enforces a cis-geometry conducive to reductive elimination[4]. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base ( K2​CO3​ ) required to activate the boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water (approx. 0.2 M relative to the bromide).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: C1-Tetrazole Synthesis via [2+3] Cycloaddition

Causality & Design: Uncatalyzed azide-nitrile cycloadditions require dangerously high temperatures. By introducing ZnBr2​ as a Lewis acid, the Zinc(II) ion coordinates to the nitrile nitrogen. Density functional theory (DFT) calculations demonstrate that this coordination significantly lowers the LUMO energy of the nitrile, drastically reducing the activation barrier for nucleophilic attack by the azide ion[5].

Tetrazole_Mechanism Step1 Nitrile + ZnBr2 Step2 Zn-Coordinated Nitrile (Activated Electrophile) Step1->Step2 Coordination Step3 Azide Nucleophilic Attack (Rate-Determining Step) Step2->Step3 + NaN3 Step4 [2+3] Cyclization Step3->Step4 Intramolecular Step5 Zinc-Tetrazolate Complex Step4->Step5 Fast Step6 1H-Tetrazole Product Step5->Step6 Acidic Workup (HCl)

Zinc-catalyzed [2+3] cycloaddition mechanism for tetrazole synthesis.

Step-by-Step Methodology:

  • Setup: To a heavy-walled reaction vial, add the benzonitrile scaffold (1.0 equiv), NaN3​ (1.5 equiv), and ZnBr2​ (1.0 equiv)[2].

  • Solvent: Suspend the reagents in a 2:1 mixture of Water and Isopropanol.

  • Heating: Seal the vial and heat to 100 °C behind a blast shield for 24 hours.

  • Acidic Workup (CRITICAL SAFETY STEP): Cool the reaction to room temperature. Carefully acidify the mixture to pH 1 using 1N HCl in a well-ventilated fume hood (this breaks the zinc-tetrazolate complex but can generate trace amounts of toxic, explosive hydrazoic acid HN3​ )[2].

  • Extraction: Extract the precipitated 1H-tetrazole with EtOAc, wash with brine, dry, and concentrate.

Protocol C: C2-Demethylation via Boron Tribromide ( BBr3​ )

Causality & Design: BBr3​ is a hard Lewis acid that coordinates strongly to the hard oxygen atom of the methoxy group. This coordination polarizes the O-CH3 bond, making the methyl group highly susceptible to an SN​2 attack by the displaced bromide ion. The reaction is driven forward by the formation of a strong B-O bond and the release of volatile methyl bromide gas[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzonitrile scaffold (1.0 equiv) in strictly anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a 1.0 M solution of BBr3​ in DCM (2.5 equiv) dropwise via syringe. (Excess is used to account for weak competitive coordination by the nitrile group).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Recool the flask to 0 °C. Very carefully quench the excess BBr3​ by the dropwise addition of Methanol until gas evolution ceases[3].

  • Hydrolysis: Concentrate the mixture under reduced pressure, then partition the residue between EtOAc and saturated aqueous NaHCO3​ to hydrolyze the boron alkoxide to the desired phenol.

Quantitative Data Presentation

The following table models the theoretical physicochemical shifts achieved through the described derivatization pathways. These metrics are critical for predicting changes in oral bioavailability, membrane permeability, and receptor fit during SAR profiling.

Compound / DerivativeModification VectorMW ( g/mol )Est. clogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent Scaffold [6]N/A (Core)230.03~2.533.003
Suzuki Product (Phenyl)C4 (Hydrophobic)227.24~3.833.003
Tetrazole Product C1 (Acidic Isostere)273.06~1.852.615
Phenol Product C2 (H-Bond Donor)216.01~2.144.013

Note: TPSA (Topological Polar Surface Area) and clogP values are theoretical estimates based on standard fragment contributions.

References

  • Sigma-Aldrich. "4-Bromo-3-fluoro-2-methoxybenzonitrile | 1427452-84-3". Sigma-Aldrich Properties Database.
  • BLD Pharm. "1427452-84-3 | 4-Bromo-3-fluoro-2-methoxybenzonitrile". BLD Pharm Documentation.
  • BenchChem. "Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis". BenchChem Methodological & Application.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). "Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?". Journal of the American Chemical Society.
  • BenchChem. "Application Notes and Protocols for the Deprotection of Methylated Glucose (BBr3 Demethylation)". BenchChem Methodological & Application.
  • Organic Chemistry Frontiers. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides". RSC Publishing (2021).
  • Littke, A. F., Dai, C., & Fu, G. C. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". The Journal of Organic Chemistry.

Sources

Method

Application Note: Strategic Deployment of 4-Bromo-3-fluoro-2-methoxybenzonitrile in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to target proteins with high ligand efficiency. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to target proteins with high ligand efficiency. However, the successful transition from a weak fragment hit to a potent lead compound requires fragments that possess both biophysical screening handles and robust synthetic vectors for 3D elaboration.

4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) represents a highly optimized, multi-vector scaffold designed specifically for modern FBDD workflows. As demonstrated in recent FBDD methodologies (), the ability to systematically elaborate 2D fragments into 3D lead-like compounds is the rate-limiting step in hit-to-lead optimization. This molecule addresses that bottleneck through its highly intentional substitution pattern:

  • C3-Fluoro Group: Acts as an ultra-sensitive, zero-background tag for 19 F NMR screening. The fluorine atom also modulates the pKa and lipophilicity of the surrounding vectors.

  • C4-Bromo Group: Serves as a prime synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space along a defined growth vector ().

  • C1-Nitrile & C2-Methoxy Groups: Provide critical hydrogen bond acceptors. The methoxy group acts as a conformational lock, restricting the rotation of subsequent elaborations, while the nitrile group offers an orthogonal infrared (IR) or Raman tag, as its C≡N stretch occurs in a biologically silent region (~2200 cm −1 ).

Fragment_Vectors Core 4-Br-3-F-2-OMe-Benzonitrile (Core Fragment) F_NMR C3-Fluoro (19F NMR Tag) Core->F_NMR Br_Cross C4-Bromo (Pd-Catalyzed C-C) Core->Br_Cross CN_Bond C1-Nitrile (H-Bond Acceptor) Core->CN_Bond OMe_Lock C2-Methoxy (Conformational Lock) Core->OMe_Lock

Fig 1. Functional vectors of 4-Bromo-3-fluoro-2-methoxybenzonitrile for target binding.

Physicochemical Profiling & Rule of 3 Compliance

To ensure optimal pharmacokinetic trajectories during hit-to-lead optimization, fragments must strictly adhere to the "Rule of 3" (Ro3). The physicochemical profile of 4-Bromo-3-fluoro-2-methoxybenzonitrile confirms its suitability as an ideal FBDD starting point ().

PropertyValueRo3 ComplianceCausality / Relevance in FBDD
Molecular Weight 230.03 g/mol Yes (< 300)Ensures high ligand efficiency (LE) upon target engagement.
cLogP ~2.5Yes (≤ 3)Maintains aqueous solubility required for high-concentration NMR screening.
H-Bond Donors 0Yes (≤ 3)Reduces the desolvation penalty when binding to hydrophobic pockets.
H-Bond Acceptors 3 (N, O, F)Yes (≤ 3)Provides versatile, directional interaction points with the protein backbone.
Rotatable Bonds 1Yes (≤ 3)Minimizes the entropic penalty upon rigidification in the binding site.

FBDD Workflow Integration

The integration of this fragment into a discovery pipeline involves a two-phase approach: biophysical screening followed by high-throughput chemical elaboration.

FBDD_Workflow Target Target Protein Prep (19F NMR Buffer) Screening Primary Screening (19F NMR CPMG) Target->Screening Fragment Library HitValidation Hit Validation (SPR / X-ray) Screening->HitValidation 19F Shift / Broadening Elaboration Fragment Elaboration (Suzuki Coupling) HitValidation->Elaboration Structural Data Lead Lead Compound (Optimized Affinity) Elaboration->Lead Iterative SAR

Fig 2. FBDD workflow integrating 19F NMR screening and C-Br cross-coupling elaboration.

Experimental Protocols

Protocol 1: Primary Screening via 19 F NMR Spectroscopy

Causality: 19 F NMR is chosen because the 19 F nucleus has 100% natural abundance and a high gyromagnetic ratio, yielding exceptional sensitivity. Because biological macromolecules lack endogenous fluorine, the resulting spectra have zero background interference. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence because small, unbound fragments tumble rapidly (long T2​ relaxation), producing sharp peaks. When a fragment binds a massive protein, it adopts the protein's slow tumbling rate (short T2​ ), causing the signal to broaden and diminish.

Self-Validating System: This protocol incorporates 5-fluorotryptophan as an internal, non-binding reference. If the reference signal broadens alongside the fragment, it indicates non-specific protein aggregation or precipitation, immediately invalidating the assay well.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the NMR buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% D2​O (for NMR lock), and 50 μM 5-fluorotryptophan (internal validation standard).

  • Cocktail Assembly: Mix 4-Bromo-3-fluoro-2-methoxybenzonitrile with up to 9 other fluorinated fragments in DMSO-d6. Critical Check: Ensure that all fragments in the cocktail have a minimum 19 F chemical shift separation of >0.1 ppm to prevent signal overlap.

  • Sample Formulation: Dilute the fragment cocktail into the NMR buffer to achieve a final concentration of 100 μM per fragment (final DMSO concentration ≤ 2% v/v).

  • Protein Addition: Add the target protein to the sample tube to reach a final concentration of 10 μM, establishing a 10:1 Fragment-to-Protein ratio.

  • Data Acquisition: Acquire a 1D 19 F CPMG NMR spectrum at 298 K using a relaxation delay of 40–80 ms.

  • Validation Checkpoint: Analyze the 5-fluorotryptophan peak. If the peak intensity is within 5% of the protein-free control, the assay is valid. A reduction in the peak intensity of 4-Bromo-3-fluoro-2-methoxybenzonitrile by >20% (or a chemical shift perturbation >0.02 ppm) confirms a positive binding event.

Protocol 2: Fragment Elaboration via Microscale High-Throughput Suzuki-Miyaura Cross-Coupling

Causality: Once validated as a hit, the fragment must be elaborated to increase affinity. The C4-Bromo group is primed for oxidative addition by Pd(0). However, the adjacent C3-Fluoro and C5-Protons create a specific steric and electronic environment. The electron-withdrawing fluorine activates the C-Br bond but increases susceptibility to protodehalogenation. Therefore, Pd(dppf)Cl2​ is selected; the large bite angle of the dppf ligand facilitates the sterically demanding reductive elimination step, suppressing side reactions. Microscale High-Throughput Experimentation (HTE) is utilized to screen dozens of boronic acids simultaneously using minimal fragment material.

Self-Validating System: 4,4'-Dimethylbiphenyl is included in the master mix as an internal LC-MS standard. By calculating the response factor of the elaborated product relative to this standard, any well-to-well variations in yield are definitively attributed to the chemical compatibility of the specific boronic acid, effectively ruling out robotic dispensing errors.

Step-by-Step Methodology:

  • Master Mix Preparation: In a nitrogen-filled glovebox, prepare a master solution containing 4-Bromo-3-fluoro-2-methoxybenzonitrile (0.1 M), Pd(dppf)Cl2​ (0.005 M, 5 mol%), and 4,4'-dimethylbiphenyl (0.05 M, internal standard) in anhydrous, degassed 1,4-dioxane.

  • Reagent Dispensing: Using an automated liquid handler, dispense 10 μL of the master mix (1.0 μmol fragment) into a 96-well glass-lined reaction plate containing a pre-dispensed library of diverse aryl/heteroaryl boronic acids (1.5 μmol, 1.5 eq per well).

  • Base Addition: Add 5 μL of a 0.4 M aqueous solution of K3​PO4​ (2.0 μmol, 2.0 eq) to each well.

  • Reaction Incubation: Seal the 96-well plate with a Teflon-lined aluminum seal. Heat the plate in a reaction block at 80°C for 16 hours under vigorous orbital shaking (800 rpm).

  • Quenching & Validation: Cool the plate to room temperature and quench each well with 50 μL of acetonitrile. Centrifuge at 3000 rpm for 5 minutes to pellet inorganic salts.

  • LC-MS Analysis: Inject 1 μL of the supernatant from each well into an LC-MS system.

  • Validation Checkpoint: Integrate the peak area of the 4,4'-dimethylbiphenyl standard. If the standard's area deviates by >10% from the expected mean, flag the well for liquid handling errors. Calculate the reaction yield based on the ratio of the product peak area to the internal standard peak area.

References

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society URL: [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Chemical Science (via PubMed Central) URL:[Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia Journal of Medicinal Chemistry URL:[Link]

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile

Introduction 4-Bromo-3-fluoro-2-methoxybenzonitrile is a key substituted benzonitrile intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The unique arrange...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-3-fluoro-2-methoxybenzonitrile is a key substituted benzonitrile intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitrile group—makes it a versatile building block for introducing complex functionality into larger molecules.[2] The successful and efficient scale-up of its synthesis is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.[3]

This document provides a comprehensive guide to the synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile, with a focus on the considerations necessary for scaling up the process from the laboratory to pilot plant or industrial production. We will explore a recommended synthetic pathway, providing detailed protocols and explaining the rationale behind the choice of reagents and reaction conditions. Furthermore, we will delve into the critical aspects of process safety, analytical quality control, and purification strategies essential for a robust and reproducible large-scale synthesis.

Recommended Synthetic Pathway: A Multi-Step Approach

A robust and scalable synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile can be achieved through a multi-step sequence starting from a commercially available precursor. The chosen pathway emphasizes the use of well-established and reliable chemical transformations that are amenable to large-scale production. The overall synthetic scheme is presented below:

Synthetic_Pathway A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-3-fluoro-2-methoxyaniline A->B 1. Nitration 2. Methoxylation 3. Reduction C 4-Bromo-3-fluoro-2-methoxybenzenediazonium chloride B->C Diazotization (NaNO2, HCl) D 4-Bromo-3-fluoro-2-methoxybenzonitrile C->D Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic pathway for 4-Bromo-3-fluoro-2-methoxybenzonitrile.

This pathway is advantageous as it builds the required substitution pattern on the aromatic ring in a controlled manner, culminating in a reliable Sandmeyer reaction to introduce the nitrile functionality.[4][5]

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-fluoro-2-methoxyaniline

The synthesis of the aniline precursor is a critical first stage. This can be achieved in a three-step process from 1,4-dibromo-2-fluorobenzene.

Step 1a: Nitration of 1,4-Dibromo-2-fluorobenzene

The initial step involves the electrophilic nitration of the starting material. The directing effects of the halogens will primarily place the nitro group at the desired position.

Protocol:

  • To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0-5 °C, slowly add 1,4-dibromo-2-fluorobenzene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1,4-dibromo-2-fluoro-5-nitrobenzene.

Step 1b: Nucleophilic Aromatic Substitution (Methoxylation)

The next step is a nucleophilic aromatic substitution to introduce the methoxy group. The nitro group activates the ring towards this substitution.

Protocol:

  • Dissolve the 1,4-dibromo-2-fluoro-5-nitrobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a solution of sodium methoxide in methanol portion-wise, keeping the temperature below 40 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-3-fluoro-2-methoxy-1-nitrobenzene.

Step 1c: Reduction of the Nitro Group

The final step in preparing the aniline intermediate is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method suitable for scale-up.

Protocol:

  • In a pressure vessel, dissolve the 4-bromo-3-fluoro-2-methoxy-1-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield 4-bromo-3-fluoro-2-methoxyaniline. This intermediate should be used promptly or stored under an inert atmosphere to prevent oxidation.

Part 2: The Sandmeyer Reaction: Synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][7] This two-step, one-pot process is well-suited for large-scale production.

Step 2a: Diazotization of 4-Bromo-3-fluoro-2-methoxyaniline

The first stage of the Sandmeyer reaction is the formation of the diazonium salt. This is typically carried out at low temperatures to ensure the stability of the salt.

Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 4-bromo-3-fluoro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[8]

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion). A slight excess is desirable to ensure full conversion of the aniline.

Step 2b: Cyanation of the Diazonium Salt

The diazonium salt is then reacted with a copper(I) cyanide solution to form the desired benzonitrile.[9]

Protocol:

  • In a separate vessel, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.

  • To the cold diazonium salt solution, slowly and carefully add the copper(I) cyanide solution with continuous stirring.

  • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the initial reaction subsides, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.[8]

  • Monitor the disappearance of the diazonium salt.

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent such as toluene or ethyl acetate.

  • Combine the organic extracts and wash them with water and then with a dilute sodium carbonate solution to remove any acidic impurities.[8]

  • Wash again with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • The crude 4-Bromo-3-fluoro-2-methoxybenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a high-purity product.[2]

Scale-Up Considerations

Scaling up the synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile requires careful attention to several critical factors to ensure safety, efficiency, and reproducibility.

Scale_Up_Considerations cluster_safety cluster_process cluster_downstream A Scale-Up Synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile B Safety & Hazard Management A->B C Process Control & Optimization A->C D Downstream Processing A->D B1 Bromine Handling [9] B2 Diazonium Salt Stability B3 Cyanide Toxicity [27] B4 Exotherm Control C1 Reagent Addition Rate C2 Heat Transfer C3 Mixing Efficiency C4 Solvent Selection D1 Product Isolation D2 Purification Method (Crystallization vs. Chromatography) D3 Waste Management

Caption: Key considerations for the scale-up of the synthesis.

Safety and Hazard Management
  • Bromination Reactions: Although not directly in the final steps, if the synthesis of the starting material involves elemental bromine, extreme caution is necessary. Bromine is highly corrosive, toxic, and a strong oxidizing agent.[10][11] Reactions should be carried out in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.[12] For larger scale operations, consider using alternative brominating agents like N-bromosuccinimide (NBS) or in-situ generation of bromine to minimize handling of the pure element.[13]

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The synthesis should always be carried out in solution at low temperatures, and the diazonium salt should be used immediately in the subsequent step without isolation.

  • Cyanide Compounds: Copper(I) cyanide and sodium/potassium cyanide are highly toxic.[14] Strict handling protocols must be in place to avoid ingestion, inhalation, and skin contact. All waste containing cyanide must be quenched with an oxidizing agent like sodium hypochlorite before disposal.

  • Exotherm Control: Both the diazotization and the Sandmeyer cyanation reactions are exothermic. On a large scale, the rate of reagent addition and efficient cooling are critical to maintain temperature control and prevent runaway reactions.

Process Control and Optimization
  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The choice of reactor and the cooling system are crucial for maintaining the required low temperatures for the diazotization step.

  • Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reaction mixture, especially during the addition of reagents. Inadequate mixing can lead to localized hot spots and side reactions.

  • Solvent Selection: The choice of solvents for extraction and purification should be made with consideration for their boiling points, toxicity, and environmental impact. On a large scale, solvent recovery and recycling are important economic and environmental considerations.

Downstream Processing
  • Product Isolation: Filtration and drying of the final product need to be optimized for large quantities. The choice of filtration equipment and drying method (e.g., vacuum oven, tray dryer) will impact the efficiency of the process and the quality of the final product.

  • Purification: While chromatography is a powerful purification technique on a laboratory scale, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying the final product.[2] The development of a robust crystallization procedure is key to achieving high purity and good recovery.

Analytical Quality Control

To ensure the quality and consistency of the final product, a comprehensive analytical strategy should be implemented throughout the synthesis.

Technique Purpose Typical Parameters
HPLC Purity assessment, reaction monitoring, and identification of impurities.[6]Reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at ~254 nm.
¹H, ¹³C, ¹⁹F NMR Structural confirmation of intermediates and the final product.400 MHz or higher spectrometer, deuterated chloroform (CDCl₃) or DMSO-d₆ as solvent.
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition (HRMS).[6]Electrospray ionization (ESI) is a suitable technique.
FT-IR Spectroscopy Identification of key functional groups (e.g., -C≡N stretch around 2230 cm⁻¹).Can be performed on solid samples (KBr pellet) or in solution.
Melting Point Assessment of final product purity.A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile can be successfully scaled up by following a well-defined synthetic route, such as the one outlined in this guide. The Sandmeyer reaction provides a reliable and high-yielding method for the final cyanation step. Careful consideration of safety, process control, and downstream processing is paramount for a successful and efficient large-scale production campaign. By implementing the protocols and adhering to the principles discussed in these application notes, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and in a reproducible manner.

References

  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • YouTube. (2024, June 7).
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).
  • De Dietrich. (n.d.). Bromine Processes.
  • Quick Company. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • European Patent Office. (n.d.).
  • PMC. (2019, June 4).
  • The Royal Society of Chemistry. (2022, May 20).
  • Google Patents. (n.d.).
  • Vanderbilt University. (n.d.). Synthesis of Liquid Crystalline 4H-Benzo[7][12][15]thiadiazines and Generation of Persistent Radicals.

  • PMC. (2024, June 22).
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile.
  • ResearchGate. (2025, October 16). (PDF)
  • BLD Pharm. (n.d.). 1427452-84-3|4-Bromo-3-fluoro-2-methoxybenzonitrile|BLD Pharm.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 4-Bromo-2,2-difluoro-3H-inden-1-one.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methoxybenzonitrile | 1427452-84-3.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ACS Publications. (2023, November 12).
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methoxybenzonitrile | 1427452-84-3.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methoxybenzonitrile | 1427452-84-3.
  • BenchChem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • BenchChem. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-3-fluoro-2-methoxybenzonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. 4-Bromo-3-fluoro-2-methoxybenzonitrile is a highly specialized fluorinated building block, predominantly utilized in the development of isoquinoline derivatives and RhoA/...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 4-Bromo-3-fluoro-2-methoxybenzonitrile is a highly specialized fluorinated building block, predominantly utilized in the development of isoquinoline derivatives and RhoA/ROCK pathway inhibitors.

Because of the dense functionalization of the benzene ring, the standard industrial synthesis relies on the highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2,3-difluorobenzonitrile using sodium methoxide, as established in. While this route is highly efficient, slight deviations in reaction parameters can lead to a cascade of regioisomeric and degradation impurities. This guide provides the mechanistic causality, quantitative analytical standards, and self-validating protocols required to achieve pharmaceutical-grade purity.

Mechanistic Workflow & Impurity Pathways

The regioselectivity of this synthesis is governed by the strong electron-withdrawing nature of the nitrile (-CN) group, which kinetically activates the ortho position (C2) for nucleophilic attack more effectively than the meta position (C3). However, thermodynamic control or excess reagents can force the reaction down parasitic pathways.

SNAr_Pathway SM 4-Bromo-2,3-difluorobenzonitrile (Starting Material) Product 4-Bromo-3-fluoro-2-methoxybenzonitrile (Target Product) SM->Product SNAr at C2 (Kinetically favored) ImpA 4-Bromo-2-fluoro-3-methoxybenzonitrile (Regioisomer Impurity) SM->ImpA SNAr at C3 (Thermodynamic control) NaOMe NaOMe / MeOH (Reagent) NaOMe->SM attacks ImpB 4-Bromo-2,3-dimethoxybenzonitrile (Bis-substitution Impurity) Product->ImpB Excess NaOMe (SNAr at C3) ImpC 4-Bromo-3-fluoro-2-methoxybenzamide (Hydrolysis Impurity) Product->ImpC H2O + Base (Nitrile Hydration)

SNAr synthesis pathway of 4-Bromo-3-fluoro-2-methoxybenzonitrile and common impurity formations.

Quantitative Data: Typical Impurity Profiles

To comply with regulatory standards for starting materials, all individual impurities must be controlled below specific thresholds as outlined in the . Below is the standard analytical profile for this synthesis via Reverse-Phase HPLC (C18 Column, Acetonitrile/Water gradient).

Impurity NameStructural DeviationTypical RRTICH Q3A LimitPrimary Causality
4-Bromo-2-fluoro-3-methoxybenzonitrile Regioisomer (C3 methoxy)0.92≤ 0.15%High reaction temperature
4-Bromo-2,3-dimethoxybenzonitrile Bis-substitution (C2, C3)1.15≤ 0.15%Excess NaOMe equivalents
4-Bromo-3-fluoro-2-methoxybenzamide Nitrile hydration to amide0.65≤ 0.15%Moisture in reagents/solvent
3-Fluoro-2-methoxybenzonitrile Des-bromo degradant0.80≤ 0.15%Starting material impurity
Troubleshooting FAQs

Q: Why am I seeing high levels of the 3-methoxy regioisomer (4-Bromo-2-fluoro-3-methoxybenzonitrile) in my crude NMR/HPLC? A: In the SNAr reaction of 4-bromo-2,3-difluorobenzonitrile, the -CN group strongly activates the ortho position (C2) kinetically. However, the meta position (C3) is also activated by the adjacent fluorine and bromine atoms. If the reaction temperature exceeds 10 °C, the kinetic selectivity drops, allowing the methoxide nucleophile to attack C3. Solution: Maintain strictly cryogenic to sub-ambient conditions (0–5 °C) during the entire addition phase to lock the reaction under kinetic control.

Q: My HPLC shows a significant peak at RRT 1.15 corresponding to 4-Bromo-2,3-dimethoxybenzonitrile. How do I prevent bis-substitution? A: Bis-substitution occurs when the newly formed product undergoes a secondary SNAr reaction. While the introduced methoxy group at C2 donates electron density, the remaining fluorine at C3 is still highly activated by the para-bromine. Excess methoxide or localized pooling during addition will drive this secondary reaction. Solution: Strictly limit NaOMe to 1.02 equivalents. Ensure high-shear stirring and utilize a subsurface addition tube to prevent localized reagent pooling.

Q: We are detecting 4-Bromo-3-fluoro-2-methoxybenzamide (RRT 0.65) in the final isolate. Where is this coming from? A: Nitriles are susceptible to hydration, forming primary amides under strongly basic conditions if water is present. Commercial NaOMe solutions are highly hygroscopic and will pull moisture from the atmosphere. Solution: Titrate your NaOMe/MeOH solution via Karl Fischer before use. Furthermore, you must quench the reaction with a weak acid immediately upon completion to neutralize the base before any aqueous workup is initiated.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not treat protocols as mere recipes. The following methodology is designed as a self-validating system , where each physical action is directly linked to an analytical validation step to proactively prevent the impurities discussed above.

Step 1: Substrate Preparation & Dehydration
  • Action: Charge 4-Bromo-2,3-difluorobenzonitrile (1.0 eq) into a clean, dry, argon-purged jacketed reactor. Add anhydrous Methanol (10 volumes). Cool the reactor jacket to 0 °C.

  • Causality: Argon blanketing and anhydrous solvent eliminate ambient moisture, proactively shutting down the base-catalyzed nitrile hydration pathway (preventing the Amide Impurity).

  • Validation: Perform a Karl Fischer titration of the bulk mixture. The moisture content must read < 0.05% before proceeding.

Step 2: Kinetically Controlled Reagent Addition
  • Action: Begin dropwise addition of freshly titrated 25% wt Sodium Methoxide in Methanol (1.02 eq). Maintain the internal reactor temperature strictly between 0–5 °C.

  • Causality: The strict 1.02 equivalent limit starves the secondary SNAr pathway (preventing Bis-substitution). The 0–5 °C temperature window kinetically locks the nucleophilic attack at the C2 position, preventing the formation of the C3 regioisomer.

  • Validation: Utilize continuous internal temperature monitoring. Program the addition pump to halt automatically if the internal temperature exceeds 5 °C.

Step 3: Reaction Monitoring & Acidic Quench
  • Action: Stir the mixture for 1 hour at 5 °C. Once complete, immediately quench the reaction by adding 1M HCl (0.1 eq relative to total volume) to reach a pH of 6–7.

  • Causality: Quenching neutralizes residual methoxide, completely halting both secondary SNAr and hydration reactions during the subsequent aqueous workup.

  • Validation: Sample for HPLC; the reaction is validated as complete when Starting Material is < 0.5%. Use a pH probe to confirm neutralization before initiating solvent evaporation.

Step 4: Isolation and Regioisomer Rejection
  • Action: Concentrate the mixture under vacuum at < 35 °C to remove methanol. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and crystallize the crude product from a Heptane/Ethyl Acetate (3:1) gradient.

  • Causality: Low-temperature concentration prevents thermal degradation. The specific lipophilic crystallization solvent system efficiently rejects trace polar regioisomers and amides into the mother liquor.

  • Validation: Final HPLC purity of the isolated crystalline solid must be > 99.0%, with all individual impurities verified at ≤ 0.15%.

References
  • ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME (Patent FR3017868A1).
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition . John Wiley & Sons.[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Optimization

Side reactions in the synthesis of polysubstituted benzonitriles

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the notoriously challenging synthesis of polysubstituted benzonitriles.

Polysubstituted aryl systems introduce severe steric hindrance and complex electronic effects that disrupt standard cyanation protocols, leading to catalyst poisoning, homocoupling, and hydrolysis. This guide bridges mechanistic theory with field-proven methodologies to help you achieve high-yielding, self-validating reactions.

I. Mechanistic Overview of Cyanation Side Reactions

To troubleshoot effectively, we must first understand the causality behind the failures. In transition-metal-catalyzed cyanation, the catalytic cycle is a delicate balance of kinetics. When steric bulk slows down one step, side reactions outcompete the main pathway.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison Catalyst Poisoning [Pd(CN)n]²⁻ Pd0->Poison Excess Free CN⁻ PdII Pd(II)(Ar)(X) OxAdd->PdII TransMet Transmetalation (+ CN⁻) PdII->TransMet Homocouple Homocoupling (Ar-Ar) PdII->Homocouple Slow Transmetalation PdIICN Pd(II)(Ar)(CN) TransMet->PdIICN RedElim Reductive Elimination PdIICN->RedElim RedElim->Pd0 Catalyst Regeneration Product Polysubstituted Benzonitrile RedElim->Product Hydrolysis Hydrolysis (Benzamide) Product->Hydrolysis H₂O / Extreme pH

Figure 1: Catalytic cycle of Pd-catalyzed cyanation highlighting the kinetic branching points of major side reactions.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My palladium-catalyzed cyanation stalls at 20-30% conversion, leaving mostly unreacted polysubstituted aryl halide. What is happening? A: This is the hallmark of catalyst poisoning . Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If the concentration of dissolved CN⁻ exceeds the rate at which the Pd(0) center can undergo oxidative addition, the cyanide binds tightly to the metal, forming inactive [Pd(CN)n​]x− complexes[1]. Polysubstituted substrates exacerbate this because their oxidative addition is already kinetically hindered by ortho-substituents.

  • The Fix: Modulate the release of free cyanide. Switch from highly soluble sources like NaCN/KCN to sparingly soluble sources like Zn(CN)₂[1] or the non-toxic K₄[Fe(CN)₆][2]. The low solubility ensures that the concentration of free cyanide remains below the poisoning threshold.

Q2: My GC-MS shows a large peak corresponding to a biaryl compound. What causes this homocoupling? A: Homocoupling (an Ullmann-type side reaction) occurs when transmetalation is too slow. If the Pd(II)(Ar)(X) intermediate sits in the reaction mixture waiting for a cyanide ion, it has time to undergo a second oxidative addition or disproportionation with another aryl halide, leading to Ar-Ar reductive elimination.

  • The Fix: You have the opposite problem of Q1—your cyanide dissolution is too slow relative to oxidative addition. If using K₄[Fe(CN)₆], ensure you are using a highly polar solvent (like NMP or DMF) and consider microwave irradiation to improve solubility and reaction kinetics[2]. Additionally, using bulky, electron-rich phosphine ligands (e.g., XPhos or t-Bu₃P) will sterically accelerate reductive elimination, outcompeting the homocoupling pathway.

Q3: I am observing significant amounts of primary benzamide instead of the desired benzonitrile. How do I prevent this? A: You are observing the hydrolysis of the nitrile group. Nitriles are electrophilic at the carbon atom. In the presence of trace water and basic conditions (often caused by the cyanide salt itself acting as a base), water nucleophilically attacks the nitrile to form an imidic acid tautomer, which rapidly isomerizes to the stable primary carboxamide[3].

  • The Fix: Ensure strictly anhydrous conditions. If your protocol requires aqueous media (e.g., to dissolve Zn(CN)₂), you must tightly control the pH and minimize reaction times[1]. Alternatively, buffer the reaction to a neutral pH to suppress base-catalyzed hydration[3].

Q4: My substrate has extreme steric hindrance (e.g., 2,6-disubstituted aryl bromides). Even with optimized Pd-catalysis, the reaction fails. Is there an alternative? A: Yes. When transition-metal catalysis fails due to extreme steric bulk preventing oxidative addition, you must switch to an electrophilic cyanation strategy. By converting the aryl halide to an aryl Grignard or aryllithium reagent, you can react it directly with an electrophilic cyanide source like dimethylmalononitrile (DMMN)[4]. This transnitrilation completely bypasses the transition metal, eliminating catalyst poisoning and steric stalling at the metal center[4].

III. Troubleshooting Logic Workflow

Workflow Start Reaction Stalls or Fails Check1 Identify Major Impurity via GC-MS/LC-MS Start->Check1 Imp1 Unreacted Ar-X (Catalyst Poisoning) Check1->Imp1 Imp2 Benzamide/Benzoic Acid (Hydrolysis) Check1->Imp2 Imp3 Biaryl Formation (Homocoupling) Check1->Imp3 Sol1 Switch to Zn(CN)₂ or K₄[Fe(CN)₆] Use DMMN for extreme sterics Imp1->Sol1 Sol2 Ensure Anhydrous Conditions Buffer pH to Neutral Imp2->Sol2 Sol3 Increase CN⁻ solubility Optimize Ligand (e.g., XPhos) Imp3->Sol3

Figure 2: Diagnostic logic tree for identifying and resolving cyanation side reactions based on impurity profiling.

IV. Self-Validating Experimental Protocols

Protocol A: Mild Pd-Catalyzed Cyanation (Zn(CN)₂ System)

Best for moderately hindered substrates prone to catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the polysubstituted aryl halide (1.0 equiv), Zn(CN)₂ (0.6 equiv - Note: provides 1.2 equiv of CN⁻), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Solvent Addition: Add a degassed mixture of DMF/H₂O (99:1). Causality: The trace water slightly enhances Zn(CN)₂ solubility to initiate the cycle without causing runaway hydrolysis[1].

  • Reaction: Heat to 80 °C under vigorous stirring.

  • Self-Validation Check (30 mins): Remove a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • If unreacted Ar-X is >80% and no biaryl is present: Catalyst is poisoned. Reduce H₂O content or switch to K₄[Fe(CN)₆].

    • *If biaryl >10%: * Cyanide dissolution is too slow. Increase stirring rate or add 1 mol% Zn dust to reduce Pd(II) resting states.

  • Workup: Upon completion, cool to room temperature, dilute with EtOAc, and wash thoroughly with 1M NaOH to destroy residual cyanide safely.

Protocol B: Electrophilic Cyanation of Highly Hindered Substrates (DMMN System)

Best for 2,6-disubstituted or electronically deactivated substrates.

  • Grignard Formation: Convert the highly hindered aryl bromide (1.0 equiv) to the corresponding aryl Grignard reagent using iPrMgCl·LiCl (1.1 equiv) in anhydrous THF at 0 °C for 2 hours.

  • Transnitrilation: Slowly add a solution of dimethylmalononitrile (DMMN) (1.2 equiv) in THF at 0 °C. Stir for 1 hour, then warm to room temperature[4].

  • Self-Validation Check (1 hour): Quench a small aliquot with water. Analyze via LC-MS. You should observe the Thorpe-type imine adduct or its corresponding ketone[4]. This confirms successful nucleophilic attack on the DMMN before the retro-Thorpe fragmentation yields the final nitrile.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

V. Quantitative Data Summaries

Table 1: Comparison of Cyanide Sources and Associated Side Reaction Risks

Cyanide SourceSolubility in OrganicsToxicity ProfilePrimary Side Reaction RiskBest Use Case
NaCN / KCN High (with crown ethers)Extremely HighCatalyst Poisoning (Severe)Unhindered, highly reactive aryl halides.
Zn(CN)₂ LowHighHydrolysis (if H₂O used to dissolve)Broad scope, moderate steric hindrance[1].
K₄[Fe(CN)₆] Very LowLow (Non-toxic)Homocoupling (due to slow CN release)Microwave-assisted protocols, green chemistry[2].
DMMN HighLowNone (Metal-free)Extreme steric hindrance (e.g., 2,6-disubstitution)[4].

Table 2: Ligand Selection Matrix for Polysubstituted Substrates

LigandSteric Bulk (Tolman Angle)Electron DensityEffect on Side Reactions
PPh₃ 145°ModerateHigh risk of homocoupling in hindered substrates.
dppf 160° (Bite Angle 99°)ModerateGood balance, but prone to stalling with ortho-substituents.
XPhos Very HighHighSuppresses homocoupling; accelerates reductive elimination.
t-Bu₃P 182°Very HighPrevents catalyst poisoning by blocking excess CN⁻ coordination.

VI. References

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. URL: [Link]

  • Hajipour, A. R., Karami, K., & Pirisedigh, A. (2010). "Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation." Applied Organometallic Chemistry. URL: [Link]

  • Reeves, J. T., et al. (2015). "Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis." Journal of the American Chemical Society. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Palladium Catalyst Removal Strategies

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in pharmaceutical m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in pharmaceutical manufacturing: the removal of residual palladium (Pd) from Active Pharmaceutical Ingredients (APIs).

In modern drug development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are indispensable. However, the International Council for Harmonisation (ICH Q3D) mandates strict limits on heavy metal impurities due to their toxicity[1.5]. Achieving these limits requires moving beyond trial-and-error and applying a thermodynamics-driven, mechanistic approach to metal scavenging.

The Causality of Palladium Retention: Why is it so difficult?

To effectively remove palladium, you must first understand why it remains trapped in your product.

The Chelation Effect: APIs are inherently rich in electron-donating heteroatoms (Nitrogen, Oxygen, Sulfur) designed to interact with biological targets. Unfortunately, these same moieties act as excellent ligands for transition metals, forming highly stable, soluble API-Pd(II) coordination complexes[1.5].

The Physisorption Fallacy: Many chemists default to activated carbon or standard recrystallization. Activated carbon relies on physisorption (weak van der Waals forces and π−π interactions), which is reversible and often fails to break the strong API-Pd coordination bond, leaving up to 13% of residual palladium behind even at massive mass loadings[1.4].

The Chemisorption Solution: To successfully strip palladium from an API, you must introduce a scavenger with a thermodynamically superior binding affinity (a lower dissociation constant, Kd​ ) than the API itself[1.11]. Functionalized silica (e.g., Si-Thiol) or macroporous polystyrene resins (e.g., MP-TMT) utilize chemisorption, forming irreversible covalent bonds with the metal to pull the equilibrium entirely toward the scavenger[1.4, 1.5].

Mechanism API API-Pd(II) Complex High thermodynamic stability Exchange Ligand Exchange Kinetically driven by heat API->Exchange Resin Macroporous TMT Resin Trimercaptotriazine ligands Resin->Exchange FreeAPI Purified API Released into supernatant Exchange->FreeAPI BoundPd Resin-Pd(II) Complex Irreversibly trapped Exchange->BoundPd

Thermodynamic ligand exchange mechanism between API-Pd complexes and TMT scavengers.

Diagnostic Workflow & Troubleshooting Guide

When a batch fails ICP-MS analysis for palladium, follow this deterministic workflow to isolate the root cause and apply the correct mitigation strategy.

PdMitigation A Crude Reaction Mixture (>500 ppm Pd) B Celite Filtration (Removes bulk Pd(0) agglomerates) A->B C ICP-MS Analysis B->C D Soluble Pd(II) / Pd(0) nanoparticles (>10 ppm) C->D Fails Specs G Compliant API (<10 ppm Pd) C->G Passes Specs E Solid-Supported Scavenger Screen (e.g., MP-TMT, Si-Thiol) D->E F Optimize: Time, Temp, Equivalents E->F F->G

Diagnostic workflow for residual palladium mitigation in API synthesis.

Frequently Asked Questions (FAQs)

Q: I treated my reaction mixture with activated carbon, but the palladium levels plateaued at 50 ppm. Why? A: Activated carbon is highly porous but lacks specific chelating ligands. It is effective at removing bulk, macroscopic Pd(0) agglomerates but cannot strip Pd(II) that is tightly coordinated to your API[1.5]. You must switch to a chemisorptive scavenger like a trimercaptotriazine (TMT) functionalized resin, which has a specific affinity for transition metals[1.10].

Q: My API yield dropped by 15% after using a Silica-Thiol (Si-Thiol) scavenger. How do I prevent this? A: This is a classic case of non-specific binding. If your API contains basic amines, they can interact with the acidic, unreacted silanol groups on the silica backbone via ion-exchange or hydrogen bonding[1.5]. Solution: Switch to a macroporous polystyrene-backed scavenger (e.g., MP-TMT), which has an inert polymer backbone and exhibits near-zero non-specific API binding[1.10].

Q: Does the oxidation state of the palladium matter when choosing a scavenger? A: Absolutely. Pd(0) often forms colloidal nanoparticles that slip through standard 0.45 µm filters. Scavengers with defined pore sizes (like SPM32 or functionalized silicas) can physically trap these nanoparticles [1.6]. Conversely, soluble Pd(II) requires strong chelating groups like thiourea or thiols to undergo ligand exchange[1.5, 1.9].

Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. These methods are designed to drive the thermodynamic equilibrium toward complete metal extraction.

Protocol A: Batch Screening of Solid-Supported Scavengers

Use this protocol during early-stage process development to identify the optimal scavenger.

Causality Note: We apply heat in Step 3 because the API-Pd bond is thermodynamically stable. Heating to 40–60 °C provides the activation energy ( Ea​ ) necessary to break the API-Pd coordination, allowing the scavenger ligand to capture the free metal[1.6].

  • Preparation: Dissolve the crude API in a suitable solvent (e.g., THF, EtOAc, or DCM) to achieve a concentration of roughly 0.1 M. Ensure the API is fully dissolved; scavengers cannot extract palladium from a solid suspension efficiently[1.1].

  • Dosing: Add 3 to 5 molar equivalents of the chosen metal scavenger (e.g., Biotage® MP-TMT or SiliaMetS® Thiol) relative to the total palladium catalyst used in the reaction [1.10]. Self-validation check: Ensure the scavenger's swelling properties are compatible with your chosen solvent.

  • Agitation & Heating: Stir the suspension gently (to avoid crushing silica particles) at 40 °C to 60 °C for 12 to 16 hours[1.4].

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the scavenger cake with 2 column volumes of the reaction solvent to recover any interstitial API.

  • Quantification: Concentrate the filtrate and analyze the residual palladium via ICP-MS or a rapid catalysis-based fluorometric assay[1.9].

Protocol B: Continuous Flow / Fixed-Bed Cartridge Scavenging

Use this protocol for scale-up or when batch kinetics are too slow.

Causality Note: Passing the solution through a fixed bed creates a massive localized excess of scavenging ligands. This continuous shift in concentration gradient leverages Le Chatelier's principle, driving the ligand exchange reaction to near-absolute completion[1.11].

  • Packing: Pack a flash cartridge with the appropriate silica-based scavenger (e.g., Si-TMT). Polymer resins like MP-TMT can swell, so leave adequate headspace if using them in flow[1.10].

  • Conditioning: Flush the cartridge with 3 column volumes of the process solvent.

  • Elution: Pump the API solution through the cartridge at a flow rate that allows a minimum residence time of 5–10 minutes. Self-validation check: If Pd levels are still high, reduce the flow rate to increase residence time, or heat the column jacket.

  • Recovery: Flush with 2 column volumes of pure solvent to ensure 100% API recovery.

Quantitative Performance Data

The following tables summarize the critical parameters and comparative efficacies of standard palladium removal techniques to guide your process design.

Table 1: Comparative Efficacy of Palladium Scavengers vs. Activated Carbon

Data reflects a standard 16-hour batch treatment of a 500 ppm Pd-contaminated API stream[1.4].

Scavenger TypeMode of ActionBulk DensityMass Required for 100% RemovalAPI RecoveryFinal Pd Concentration
Activated Carbon Physisorption2.9 mL/g>5.0 g (Impractical)Low (<85%)~65 ppm (Failed)
Silica-Thiol (Si-Thiol) Chemisorption1.66 mL/g0.2 gHigh (>95%)<9 ppm
Macroporous TMT (MP-TMT) Chemisorption~2.2 mL/g0.2 gVery High (>98%)<5 ppm
Table 2: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium

Regulatory thresholds dictating the required efficiency of your scavenging process[1.6].

Route of AdministrationPermitted Daily Exposure (PDE)Target Concentration (Assuming 10g Daily Dose)
Oral 100 µ g/day < 10 ppm
Parenteral (IV) 10 µ g/day < 1 ppm
Inhalation 1 µ g/day < 0.1 ppm

References

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Biotage. "Metal Scavengers in Process Chemistry: An Investigative Study." Biotage Resources. Available at: [Link]

  • Biotage. "Biotage® MP-TMT | Palladium scavenger Specifications." Biotage Products. Available at: [Link]

  • Sopachem. "Metal Scavenger Guide: Tool Kit of Metal Scavengers." Sopachem Literature. Available at:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Case Studies. Available at: [Link]

  • Welch, C. J., et al. "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Koide, K., et al. "Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen." PMC / ACS Sensors. Available at:[Link]

Optimization

4-Bromo-3-fluoro-2-methoxybenzonitrile chemical compatibility with common reagents

Welcome to the technical support and troubleshooting guide for 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3)[1]. This highly functionalized building block features four distinct reactive sites—a nitrile (-CN...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3)[1]. This highly functionalized building block features four distinct reactive sites—a nitrile (-CN), a methoxy ether (-OMe), a fluorine (-F), and a bromine (-Br)—making it an exceptionally versatile, yet chemoselectively challenging, scaffold for drug development and materials science.

This guide provides field-proven insights, reagent compatibility matrices, and self-validating protocols to ensure precise control over your synthetic workflows.

Frequently Asked Questions (FAQs): Chemoselectivity & Troubleshooting

Q1: I want to perform a Nucleophilic Aromatic Substitution (SNAr) to displace the fluorine atom. Why am I getting a complex mixture? A1: This is a classic regioselectivity trap. While fluorine is generally an excellent leaving group for SNAr[2], its position in this specific molecule (meta to the strongly electron-withdrawing nitrile) limits its resonance activation. Conversely, the bromine atom is located para to the nitrile group. The cyano group acts as a powerful activating group for SNAr when positioned ortho or para to a leaving group, stabilizing the intermediate Meisenheimer complex[3]. Consequently, strong nucleophiles (e.g., primary amines, thiolates) will preferentially attack the C-Br bond, leading to either C-Br displacement or a mixture of C-Br and C-F functionalization.

Q2: During my Suzuki-Miyaura cross-coupling, my primary byproduct is the debrominated starting material. How do I prevent this? A2: Protodebromination is the most prevalent side reaction for electron-deficient aryl bromides[4]. The highly electrophilic nature of the C-Br bond accelerates oxidative addition but also makes the Pd-complex susceptible to protonation if the transmetalation step is slow. To troubleshoot:

  • Switch your base: Avoid strong, highly soluble bases like NaOH. Use milder bases like anhydrous K₃PO₄.

  • Add Halide Salts: The addition of stoichiometric LiBr or NaBr has been proven to suppress debromination pathways in aqueous micellar and biphasic Suzuki couplings[4].

Q3: Can I perform a halogen-metal exchange without the organolithium reagent attacking the nitrile? A3: Yes, but strict cryogenic control is mandatory. At -78°C, the kinetics of the halogen-metal exchange between n-BuLi and the highly activated C-Br bond outcompete nucleophilic addition to the nitrile carbon. If the internal temperature rises above -60°C, you will observe competitive formation of the corresponding ketone.

Reagent Compatibility Matrix

The following table summarizes quantitative and qualitative compatibility data for common reagent classes to aid in your experimental design.

Reagent ClassSpecific ReagentCompatibilityPrimary Reaction SiteCausality / Outcome
Palladium Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄Highly ReactiveC-Br (Position 4)Undergoes rapid oxidative addition. Prone to protodebromination if the base is too strong or transmetalation is slow[4].
Strong Nucleophiles Alkylamines, NaSMeIncompatible for C-FC-Br (Position 4)The para-nitrile strongly activates the C-Br bond for SNAr[3], leading to preferential or competitive bromine displacement.
Reducing Agents DIBAL-H (-78°C)Compatible (Controlled)-CN (Position 1)Electrophilic hydride delivery reduces the nitrile to an imine intermediate. Low temperatures prevent C-Br reduction.
Strong Lewis Acids BBr₃ (DCM, 0°C)Reactive-OMe (Position 2)Cleaves the methyl ether to yield a phenol derivative. The nitrile and halogens remain intact.
Organometallics n-BuLi (-78°C)Highly ReactiveC-Br (Position 4)Rapid halogen-metal exchange outcompetes nucleophilic addition to the nitrile strictly at cryogenic temperatures.

Mechanistic Pathways & Troubleshooting Workflows

To visualize the competing reaction pathways and troubleshooting logic, refer to the mechanistic diagrams below.

Chemoselectivity SM 4-Bromo-3-fluoro-2-methoxybenzonitrile (Core Molecule) Pd Pd Catalysis (e.g., Suzuki, Buchwald) SM->Pd Targets C-Br Nuc Strong Nucleophiles (e.g., Amines, Thiolates) SM->Nuc Targets C-Br (para to CN) Red Reducing Agents (e.g., DIBAL-H, LiAlH4) SM->Red Targets -CN Acid Strong Lewis Acids (e.g., BBr3) SM->Acid Targets -OMe Prod1 C4-Substituted Product (Cross-Coupling) Pd->Prod1 Prod2 C4-SNAr Product (Para-substitution) Nuc->Prod2 Prod3 Aldehyde / Amine (Nitrile Reduction) Red->Prod3 Prod4 Phenol Derivative (Demethylation) Acid->Prod4

Figure 1: Chemoselectivity map of 4-Bromo-3-fluoro-2-methoxybenzonitrile across reagent classes.

Troubleshooting Issue Issue: Low Yield in Suzuki Coupling (High Protodebromination) Check1 Check Base Strength Issue->Check1 Check2 Check Additives Issue->Check2 Check3 Check Catalyst/Ligand Issue->Check3 Sol1 Switch to milder base (e.g., K3PO4 instead of NaOH) Check1->Sol1 Sol2 Add stoichiometric LiBr to suppress debromination Check2->Sol2 Sol3 Use bulky, electron-rich ligands (e.g., XPhos, dppf) Check3->Sol3

Figure 2: Troubleshooting workflow for mitigating protodebromination during Pd-catalyzed coupling.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Targeted)

Objective: Achieve high-yielding C-C bond formation at the C-Br site while suppressing protodebromination and preserving the -F, -OMe, and -CN groups.

Causality & Design: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K₃PO₄ is selected as a mild base to prevent base-catalyzed SNAr at the fluorine atom and to slow the formation of Pd-hydroxo species that lead to protodebromination. LiBr is added as a mechanistic inhibitor of the dehalogenation pathway[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), anhydrous K₃PO₄ (2.0 eq, 2.0 mmol), and LiBr (1.0 eq, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) inside a glovebox or under a strict counter-flow of Argon.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Critical Step: Sparge the solvent mixture with Argon for at least 15 minutes prior to addition to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to 80°C for 4–6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The starting material mass (m/z ~230) should be absent. If a peak at m/z ~151 (M-Br+H) is dominant, protodebromination has occurred, indicating insufficient degassing or overly wet solvents.

Protocol B: Controlled Nitrile Reduction to Aldehyde

Objective: Selectively reduce the -CN group to an aldehyde (-CHO) without cleaving the labile C-Br or C-F bonds.

Causality & Design: DIBAL-H is an electrophilic reducing agent that coordinates to the nitrogen lone pair. At -78°C, it delivers a single hydride to form a stable aluminum-imine complex. Maintaining cryogenic conditions is non-negotiable; if the temperature rises, the complex can collapse, accepting a second hydride to form the amine, or the DIBAL-H may begin reducing the C-Br bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a flame-dried flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 10 minutes.

  • Addition: Add DIBAL-H (1.1 eq, 1.1 mmol, 1.0 M in Toluene) dropwise via a syringe pump over 15 minutes. Critical Step: Fast addition causes localized heating, leading to over-reduction.

  • Reaction: Stir at -78°C for 2 hours.

  • Quenching: Quench the reaction at -78°C by adding 2 mL of methanol, followed by 10 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1 hour until the aluminum emulsion breaks and two clear layers form. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Perform IR Spectroscopy on the crude product. A successful reaction is validated by the complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ and the appearance of a strong, sharp carbonyl stretch at ~1700 cm⁻¹.

References

  • Sigma-Aldrich Product Data: 4-Bromo-3-fluoro-2-methoxybenzonitrile | 1427452-84-3. Sigma-Aldrich. 1

  • BenchChem Technical Guide: Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem. 3

  • ACS Publications: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. 4

  • MDPI: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. 2

Sources

Troubleshooting

Technical Support Center: Alternative Cyanide Sources for the Synthesis of Benzonitriles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of alternative, less toxic cyanide sources for the synthesis of benzonitriles. As your Senior Application Scientist, I will walk you through the nuances of these advanced methodologies, ensuring both scientific rigor and practical success in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when moving away from traditional, highly toxic cyanide reagents.

Q1: Why should I consider alternatives to traditional cyanide sources like NaCN or KCN?

A1: While effective, traditional alkali metal cyanides (NaCN, KCN) are acutely toxic, posing significant handling and disposal risks. Safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are not only less toxic but can also offer milder reaction conditions and greater functional group tolerance in modern catalytic systems, which is crucial in complex molecule synthesis.[1][2]

Q2: What are the most common and effective alternative cyanide sources available?

A2: Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a leading alternative due to its low toxicity, stability, and affordability.[2] Other notable alternatives include trimethylsilyl cyanide (TMSCN), which is useful for specific applications like the cyanation of alcohols, and various organic cyano-compounds that can act as cyanide donors under specific catalytic conditions.[3][4][5]

Q3: I'm new to using potassium ferrocyanide. What are the key advantages and potential challenges?

A3: The primary advantage of K₄[Fe(CN)₆] is its significantly lower toxicity, making it easier and safer to handle.[2] It is also inexpensive and readily available.[1] A key challenge is its low solubility in many organic solvents. This is often overcome by using solvent mixtures, such as acetonitrile/water or DMAc, or by using phase-transfer catalysts.[6]

Q4: Can I use my existing palladium catalyst for cyanation with K₄[Fe(CN)₆]?

A4: Yes, many standard palladium catalysts, particularly those used for cross-coupling reactions, can be adapted for cyanation with K₄[Fe(CN)₆].[7] However, the choice of ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are often beneficial, especially for less reactive aryl chlorides.[2]

Q5: Are there any cyanide-free methods to synthesize benzonitriles?

A5: Yes, several "cyanide-free" methods exist. One notable example is the van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones into nitriles.[2] Another approach involves the dehydration of benzamides or the conversion of benzaldehydes via an oxime intermediate.[7] More recently, chemo-enzymatic cascades are being explored to produce nitriles from aldehydes without the use of toxic cyanides.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide (K₄[Fe(CN)₆])

This is one of the most popular and practical alternatives. Here’s how to troubleshoot common problems.

Observed Problem 1: Low or No Yield of Benzonitrile

  • Potential Cause A: Poor Solubility of K₄[Fe(CN)₆]

    • Explanation: Potassium ferrocyanide is often sparingly soluble in common organic solvents, which can be a limiting factor for the reaction rate.

    • Troubleshooting Steps & Solutions:

      • Solvent System: Employ a solvent mixture that can better dissolve the cyanide source. A mix of a polar aprotic solvent and water (e.g., DMAc/water, MeCN/water) can be effective.[6]

      • Particle Size: Use finely powdered K₄[Fe(CN)₆] to increase the surface area and improve dissolution kinetics.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst can facilitate the transport of the cyanide ion into the organic phase.

  • Potential Cause B: Catalyst Inactivity or Poisoning

    • Explanation: Excess free cyanide ions can poison the palladium catalyst by forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[10][11] The presence of moisture can also be detrimental as it can lead to the formation of HCN, which is highly reactive towards Pd(0).[10][11]

    • Troubleshooting Steps & Solutions:

      • Ligand Choice: Use a suitable ligand, such as a bulky electron-rich phosphine, which can protect the palladium center and facilitate the catalytic cycle.

      • Anhydrous Conditions: While some protocols use water as a co-solvent, it's crucial to control the amount. Ensure your organic solvent is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

      • Slow Release of Cyanide: The inherent low solubility of K₄[Fe(CN)₆] can be advantageous as it maintains a low concentration of free cyanide, minimizing catalyst poisoning.

  • Potential Cause C: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient time or temperature.

    • Troubleshooting Steps & Solutions:

      • Reaction Monitoring: Use TLC or GC to monitor the reaction progress and determine the optimal reaction time.[12]

      • Temperature Optimization: While milder conditions are a key advantage, some aryl halides, particularly electron-rich or sterically hindered ones, may require higher temperatures to react efficiently.[6]

Observed Problem 2: Formation of Side Products

  • Potential Cause: Hydrolysis of the Nitrile Product

    • Explanation: Under basic conditions and in the presence of water, the newly formed benzonitrile can be hydrolyzed to the corresponding benzamide or benzoic acid.

    • Troubleshooting Steps & Solutions:

      • Control Water Content: Carefully control the amount of water in the reaction mixture.

      • Optimize Base: Use a non-nucleophilic base and optimize its concentration.

      • Work-up Procedure: Upon completion, quench the reaction and proceed with the work-up promptly to minimize product degradation.

Guide 2: Copper-Catalyzed Cyanation

Copper-catalyzed cyanations, often referred to as Rosenmund-von Braun type reactions, can also be performed with alternative cyanide sources.

Observed Problem: Reaction Stalls or is Sluggish

  • Potential Cause A: Inactive Copper Catalyst

    • Explanation: The active species is typically Cu(I). Oxidation to Cu(II) can render the catalyst inactive. The quality of the copper source is also critical.

    • Troubleshooting Steps & Solutions:

      • Use High-Purity Cu(I) Source: Ensure your copper(I) salt (e.g., CuI, CuCN) is fresh and has not been oxidized.

      • Inert Atmosphere: Run the reaction under an inert atmosphere to prevent oxidation of the catalyst.

      • Ligand Assistance: The use of ligands like 1,10-phenanthroline can stabilize the Cu(I) state and accelerate the reaction.

  • Potential Cause B: Substrate Deactivation

    • Explanation: Aryl halides with strong electron-donating groups can be less reactive in nucleophilic aromatic substitution reactions.

    • Troubleshooting Steps & Solutions:

      • Higher Temperatures: These reactions often require higher temperatures (120-150 °C) to proceed at a reasonable rate.[13]

      • Use of Additives: Additives like KI can sometimes facilitate the reaction, particularly with aryl bromides, through a domino halide exchange-cyanation mechanism.[14]

Data and Protocols

Comparison of Alternative Cyanide Sources
Cyanide SourceCatalyst SystemTypical SubstratesAdvantagesDisadvantages
K₄[Fe(CN)₆] Palladium-based (e.g., Pd(OAc)₂, Pd/C) with phosphine ligands.[1][15]Aryl bromides, iodides, and activated chlorides.[6][16]Low toxicity, inexpensive, stable.[1][2]Low solubility in organic solvents, can require higher temperatures.
Trimethylsilyl Cyanide (TMSCN) Lewis acids (e.g., InBr₃) or transition metals (e.g., Ni-based).[3][17]Alcohols, aldehydes, ketones.[4][5]Good for specific functional groups, can be used under anhydrous conditions.[18]Moisture sensitive, can release HCN upon hydrolysis.
Organic Cyanides (e.g., α-cyanoacetates) Copper-based catalysts.[19]Aryl iodides.Avoids highly toxic inorganic cyanides.Narrower substrate scope, may require specific catalyst systems.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide using K₄[Fe(CN)₆]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Dimethylacetamide (DMAc) (4 mL)

  • Water (0.4 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, potassium ferrocyanide trihydrate, palladium(II) acetate, XPhos, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed DMAc and water via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. A typical reaction time is 5-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.

Visualizing the Process

Catalytic Cycle of Palladium-Catalyzed Cyanation

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Cyanide Transfer PdII_ArX->Transmetal FeCN [Fe(CN)₆]⁴⁻ FeCN->Transmetal PdII_ArCN Ar-Pd(II)(CN)L₂ Transmetal->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Catalyst Regeneration ArCN Ar-CN RedElim->ArCN

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckSolubility Is K₄[Fe(CN)₆] fully or partially dissolved? Start->CheckSolubility ChangeSolvent Action: Change solvent system (e.g., add water, switch to DMAc) CheckSolubility->ChangeSolvent No CheckCatalyst Is the catalyst/ligand appropriate? CheckSolubility->CheckCatalyst Yes ChangeSolvent->CheckCatalyst OptimizeLigand Action: Screen different ligands (e.g., bulky phosphines) CheckCatalyst->OptimizeLigand No CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes OptimizeLigand->CheckConditions IncreaseTimeTemp Action: Increase reaction time and/or temperature CheckConditions->IncreaseTimeTemp No Success Yield Improved CheckConditions->Success Yes IncreaseTimeTemp->Success

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed cyanations.

Safety First: Handling Cyanide Alternatives

While significantly safer than NaCN or KCN, alternative cyanide sources are not without hazards and must be handled with appropriate care.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This compound is stable, but contact with strong acids should be avoided as it can liberate hydrogen cyanide (HCN) gas.[20] Always work in a well-ventilated fume hood.[21][22]

  • Trimethylsilyl Cyanide (TMSCN): This reagent is highly reactive with water and protic solvents, rapidly releasing toxic HCN gas. It should always be handled under a strictly inert atmosphere in a fume hood.

  • General Precautions:

    • Always consult the Safety Data Sheet (SDS) for any reagent before use.[23]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable).[22]

    • Have a designated work area for cyanide-related reactions.[21]

    • Never work alone when handling these reagents.[22]

By following these guidelines and troubleshooting steps, you can confidently and safely incorporate these valuable, less-toxic cyanide alternatives into your synthetic workflows.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

  • Korneev, S. M., & Casado, M. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(11), 2539–2549. [Link]

  • Zhang, S., et al. (2020). Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation. Organic & Biomolecular Chemistry, 18(32), 6296-6300. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2007). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Chemistry – A European Journal, 13(21), 6245-6251. [Link]

  • Korneev, S. M., & Casado, M. A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed, 27(11), 2539-49. [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Semantic Scholar. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Connor, J. A., Gibson, D., & Price, R. (1987). Cyanide substitution in aryl halides by copper(I) complexes derived from formamide and from formaldehyde oxime. Journal of the Chemical Society, Perkin Transactions 1, 619. [Link]

  • Wu, J. X., & Li, J. H. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed, 13(22), 6432-4. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. [Link]

  • Khalafi-Nezhad, A., & Panahi, F. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(7), 515-520. [Link]

  • Liu, H., et al. (2014). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Advances, 4(34), 17740-17743. [Link]

  • Cheng, F., et al. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Green Chemistry, 24(13), 5147-5154. [Link]

  • Sundaravel, K., & S. S., S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33811–33833. [Link]

  • Organic Chemistry. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines. YouTube. [Link]

  • Obora, Y., et al. (2014). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances, 4(105), 60699-60702. [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. [Link]

  • De Radiochemie, F. (n.d.). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. wiley.com. [Link]

  • Utsugi, M., et al. (2014). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 18(6), 758-763. [Link]

  • Onaka, M., et al. (2010). Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts. Chemistry Letters, 39(8), 852-854. [Link]

  • Prakash, G. K. S., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 77(13), 5827-5832. [Link]

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. [Link]

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. [Link]

  • Hagiwara, R., et al. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 15, 22359-22364. [Link]

  • van der Puyl, V., et al. (2020). Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation. ChemRxiv. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

  • Lipton, M. F., et al. (1979). TRIMETHYLSILYL CYANIDE. Organic Syntheses, 59, 49. [Link]

  • Cheng, F., et al. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. PubMed Central. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]

  • Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry. [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

  • Wang, D., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1269-1280. [Link]

  • MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • University of Illinois Urbana-Champaign. (2014, March 24). Cyanides. Division of Research Safety. [Link]

  • Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Academia.edu. (n.d.). Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition. Academia.edu. [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

  • Springer. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. SpringerLink. [Link]

  • Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. [Link]

  • Chemistry Stack Exchange. (2020, April 1). Preparation of potassium cyanide from potassium ferrocyanide via HCN. Chemistry Stack Exchange. [Link]

  • University of Rochester. (n.d.). Solvent: benzonitrile. Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability Management for 4-Bromo-3-fluoro-2-methoxybenzonitrile Scale-Up

Welcome to the Process Safety and Scale-Up Support Center. As application scientists, we frequently encounter thermal stability challenges when transitioning the synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile from b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center. As application scientists, we frequently encounter thermal stability challenges when transitioning the synthesis of 4-Bromo-3-fluoro-2-methoxybenzonitrile from bench to pilot scale. This molecule is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 4-bromo-2,3-difluorobenzonitrile using an alcoholate such as sodium methoxide[1]. While manageable at the gram scale, the highly exothermic nature of SNAr reactions poses severe thermal runaway risks upon scale-up due to shifting heat transfer dynamics[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and foundational FAQs to ensure safe and efficient scale-up.

Workflow Start 4-Bromo-2,3-difluorobenzonitrile + NaOMe (SNAr) DSC DSC Screening (Decomp. Energy & Onset) Start->DSC RC1 Reaction Calorimetry (RC1) (Heat of Rxn, Accumulation) Start->RC1 ARC Accelerating Rate Calorimetry (Adiabatic TMR, TD24) DSC->ARC MTSR Calculate MTSR (Max Temp of Synthesis) RC1->MTSR Class Determine Stoessel Criticality Class ARC->Class MTSR->Class Safe Implement Semi-Batch Dosing & Cooling Strategy Class->Safe

Workflow for evaluating thermal risks in 4-Bromo-3-fluoro-2-methoxybenzonitrile synthesis.

Section 1: Core FAQs - Mechanistic Insights into Scale-Up Hazards

Q: Why does the methoxylation step experience thermal runaway on scale-up despite being perfectly safe in our lab-scale round-bottom flasks? A: This is a fundamental heat transfer limitation issue. At the laboratory scale, the surface area-to-volume (SA/V) ratio of a flask is extremely high, allowing for rapid dissipation of the heat of reaction ( ΔHrxn​ ). When you scale up to a pilot reactor, the volume increases cubically while the surface area only increases quadratically, severely limiting the reactor's heat removal capacity[2]. If sodium methoxide is dosed too quickly, the heat generated exceeds the cooling jacket's capacity, creating localized hot spots[2]. Because reaction kinetics are exponentially dependent on temperature, these hot spots cause auto-acceleration of the reaction rate, leading to a thermal runaway[3].

Q: How do we define the safety margins for this specific SNAr reaction? A: We rely on Stoessel's Criticality Index, which requires calculating the Maximum Temperature of Synthesis Reaction (MTSR)[4]. The MTSR is the maximum temperature the reactor would reach if cooling failed immediately after all reactants were added, assuming adiabatic conditions[4]. For 4-Bromo-3-fluoro-2-methoxybenzonitrile, you must compare the MTSR against the Maximum Technical Temperature (MTT, typically the boiling point of your solvent) and TD24​ (the temperature at which the time to maximum rate of the runaway decomposition reaction is 24 hours)[5].

Section 2: Quantitative Thermal Data Summary

To establish a baseline, we must quantify the thermal parameters. Below is a representative thermal hazard profile for the SNAr methoxylation step based on standard calorimetric profiling.

ParameterSymbolRepresentative ValueSignificance in Scale-Up
Heat of Reaction ΔHrxn​ -120 to -150 kJ/molHighly exothermic; dictates cooling jacket requirements[4].
Adiabatic Temp Rise ΔTad​ ~60 - 85 KPotential temperature spike under a total cooling failure[4].
Process Temperature Tp​ 25 °CTarget operating temperature for optimal yield and impurity control.
Max Temp of Synthesis MTSR~110 °C Tp​+ΔTad​ (assuming 100% thermal accumulation)[4].
Decomposition Onset Tonset​ > 180 °C (DSC)Temperature where secondary decomposition begins[6].
Time to Max Rate (24h) TD24​ ~140 °C (ARC)Critical safety threshold for thermal runaway[5].
Section 3: Troubleshooting Guide & Self-Validating Protocols
Issue 1: High Thermal Accumulation During Sodium Methoxide Dosing

Symptom: The RC1 data shows >30% accumulation of unreacted sodium methoxide during the semi-batch dosing phase, resulting in an unacceptably high MTSR. Causality: The dosing rate of the alkoxide exceeds the intrinsic kinetic rate of the SNAr reaction at the given process temperature ( Tp​ ). This builds up a "thermal spring" of unreacted material that will release its energy simultaneously if a cooling failure occurs[4].

Self-Validating Protocol: Optimizing Semi-Batch Dosing via Reaction Calorimetry (RC1) To transition from a Stoessel Class 4/5 (high risk) to a Class 1/2 (safe) process, follow this methodology:

  • Baseline RC1 Run: Charge the RC1 reactor with 4-bromo-2,3-difluorobenzonitrile and solvent. Set Tp​ to 25°C.

  • Isothermal Dosing: Dose the sodium methoxide solution linearly over 2 hours. Monitor the heat flow ( qr​ ) continuously[4].

  • Calculate Accumulation: Integrate the heat flow curve to determine the conversion fraction at the end of dosing. If thermal accumulation > 10%, the process is kinetically limited.

  • Iterative Optimization (The Causality Fix):

    • Option A (Decrease Dosing Rate): Extend the dosing time to 4 or 6 hours. This ensures the reaction is dosing-controlled rather than kinetically controlled[7].

    • Option B (Increase Tp​ ): Raise the process temperature to 35°C to increase the reaction kinetics, ensuring the methoxide is consumed as soon as it enters the reactor.

  • Self-Validation Check: Recalculate the MTSR with the new accumulation value[4]. The process is validated as safe only when MTSR < MTT < TD24​ .

Runaway Dosing High Dosing Rate of NaOMe Kinetics Reaction Kinetics < Dosing Rate Dosing->Kinetics Accum Thermal Accumulation (Unreacted Alkoxide) Kinetics->Accum CoolFail Cooling Failure Event Accum->CoolFail Risk Trigger Adiabatic Adiabatic Temperature Rise (ΔTad) CoolFail->Adiabatic MTSR_Spike Temperature Exceeds MTSR Adiabatic->MTSR_Spike Decomp Secondary Decomposition (T > TD24) MTSR_Spike->Decomp

Logical progression from high dosing rates to thermal runaway via reactant accumulation.

Issue 2: Agitation Failure Leading to Localized Hot Spots

Symptom: Inconsistent temperature readings across different reactor thermocouples during the addition of the alkoxide. Causality: Poor mixing prevents efficient heat transfer to the reactor jacket, causing the reaction to occur rapidly in concentrated "pockets"[2]. Solution: Conduct mixing studies during scale-up. Transition from anchor impellers (suitable for high viscosity but poor for rapid blending) to pitched-blade turbines to ensure rapid macro- and micro-mixing of the dosed reagent.

Section 4: Advanced FAQs

Q: What if our calculated MTSR is higher than the boiling point of our solvent (MTT)? A: If MTSR > MTT, the system will boil upon cooling failure. While boiling removes heat (evaporative cooling), it is only safe if your reactor is equipped with an adequately sized reflux condenser and an emergency relief system designed using DIERS (Design Institute for Emergency Relief Systems) technology[6]. Otherwise, the pressure buildup will lead to reactor rupture. You must redesign the process to lower the MTSR (e.g., by lowering concentration, extending dosing[7], or utilizing a continuous flow reactor[8]).

Q: Can we use Differential Scanning Calorimetry (DSC) alone to declare the process safe? A: Absolutely not. DSC is a micro-scale screening tool that provides the onset temperature of decomposition ( Tonset​ ) and total decomposition energy, making it a rapid method for screening purposes[6]. However, it operates in scanning mode and does not account for the adiabatic heat retention of a large reactor[6]. You must use Accelerating Rate Calorimetry (ARC) to determine the true adiabatic TD24​ [5] and Reaction Calorimetry (RC1) to measure the specific heat capacity and heat of the desired reaction[4].

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) vs. HPLC for the Assay of Substituted Benzonitriles: A Comparative Guide

Executive Summary: The Analytical Challenge of Benzonitriles Substituted benzonitriles are critical building blocks in pharmaceutical synthesis, serving as key intermediates for active pharmaceutical ingredients (APIs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Benzonitriles

Substituted benzonitriles are critical building blocks in pharmaceutical synthesis, serving as key intermediates for active pharmaceutical ingredients (APIs) ranging from KRAS G12C inhibitors to aromatase inhibitors like letrozole. Ensuring the absolute purity of these intermediates is paramount, as undetected impurities directly impact downstream reaction yields and the final API impurity profile.

Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for purity assessment. However, relying on HPLC for benzonitriles presents a fundamental mechanistic flaw: UV response bias . This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is increasingly adopted as the gold standard for absolute purity determination.

Mechanistic Causality: UV Extinction vs. Nuclear Spin

To understand why qNMR outperforms HPLC in primary purity assessments, we must examine the physical principles governing both techniques.

The Pitfall of HPLC-UV: Relative Response Factors (RRFs)

HPLC-UV relies on the Beer-Lambert law, where the detector response is proportional to the analyte's molar extinction coefficient ( ϵ ). The strongly electron-withdrawing cyano group (-C≡N) in benzonitriles heavily conjugates with the aromatic ring, creating a unique UV absorption profile. Common synthetic impurities—such as hydrolysis products (benzamides, benzoic acids) or regioisomers—possess drastically different extinction coefficients.

Consequently, a simple HPLC "Area %" report is scientifically invalid for absolute purity unless the analyst synthesizes certified reference standards for every single impurity to calculate Relative Response Factors (RRFs) 1.

The qNMR Advantage: A Primary Ratio Method

qNMR operates on a fundamentally different physical principle: the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei generating that signal 2.

Because the ¹H nucleus responds to the radiofrequency (RF) pulse identically regardless of its chemical environment (provided relaxation is complete), qNMR allows for absolute quantification . By comparing the integral of a distinct benzonitrile proton to a certified internal standard (IS) of known purity, the exact mass fraction of the analyte is determined without ever needing a reference standard of the benzonitrile itself 3.

Comparative Performance Data

The following table summarizes the performance characteristics of qNMR versus HPLC-UV for the assay of substituted benzonitriles.

Performance MetricqNMR (Internal Standard Method)HPLC-UV (External Standard Method)
Fundamental Principle Direct proportionality of nuclear spin to molar concentration.Chromatographic separation followed by UV absorbance.
Reference Standard Dependency Low: Requires only a generic, universal Internal Standard (e.g., Maleic Acid).High: Requires a specific, certified standard of the exact benzonitrile analyte.
Impurity Quantification Absolute; no impurity standards needed if signals resolve.Relative; requires RRFs to correct for differing UV extinction coefficients.
Accuracy Absolute: High (Typically provides absolute mass fraction ±0.5%) 4.Relative: High, but susceptible to bias from unknown impurities lacking UV response.
Precision (RSD) Excellent (< 1.0%).Very Good (< 0.5%).
Analysis Time (per sample) ~15–30 minutes (No column equilibration required).~30–60 minutes (Includes column equilibration and gradient run).

Data synthesis based on cross-validation studies of pharmaceutical intermediates 2, 5.

Self-Validating Experimental Methodologies

To ensure scientific integrity, both methods must be executed as self-validating systems. Below are the step-by-step protocols for cross-validating the purity of a model compound, such as 4-(trifluoromethyl)benzonitrile.

Workflow Visualization

QNMR_vs_HPLC cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Sample Substituted Benzonitrile Analyte IS Co-weigh with Universal IS (e.g., Maleic Acid) Sample->IS Ref Calibrate with Specific Reference Standard Sample->Ref NMR 1H-NMR Acquisition (D1 ≥ 5×T1) IS->NMR Integ Absolute Molar Integration NMR->Integ Compare Cross-Validation & Purity Assessment Integ->Compare Absolute Purity Chroma Chromatographic Separation Ref->Chroma UV UV Peak Area Quantification Chroma->UV UV->Compare Relative Purity

Cross-validation workflow comparing qNMR absolute quantification with HPLC-UV relative purity.

Protocol 1: qNMR Absolute Quantification (Internal Standard Method)

This protocol utilizes Maleic Acid as an internal standard, as its singlet resonance (δ 6.26 ppm) rarely overlaps with the aromatic signals of benzonitriles (δ 7.0–8.5 ppm).

Step 1: Gravimetric Preparation (The Causality of Accuracy) The entire accuracy of qNMR rests on the initial weighing. Use a microbalance (d = 0.01 mg) calibrated with NIST-traceable weights.

  • Accurately weigh ~20.00 mg of the benzonitrile analyte into a clean glass vial.

  • Accurately weigh ~10.00 mg of certified Maleic Acid (NIST SRM or equivalent, known purity Pstd​ ) into the same vial.

  • Dissolve the mixture completely in 0.6 mL of CDCl₃ or DMSO-d₆. Transfer to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (The Causality of Relaxation) Aromatic protons in highly substituted benzonitriles lack efficient dipole-dipole relaxation mechanisms, leading to long longitudinal relaxation times ( T1​ , often 3–5 seconds).

  • Pulse Angle: Set to 90° to maximize transverse magnetization.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (e.g., 25–30 seconds). Causality: Failing to allow full relaxation causes signal saturation. The nuclei will not fully return to the Z-axis before the next pulse, artificially lowering the integrated area and resulting in a falsely low purity value.

  • Scans (NS): Acquire 16 to 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration.

Step 3: Processing and Calculation

  • Apply exponential line broadening (LB = 0.3 Hz), phase the spectrum manually, and apply a strict baseline correction.

  • Integrate the Maleic Acid singlet (δ 6.26 ppm, 2 protons) and a distinct, baseline-resolved aromatic proton of the benzonitrile.

  • Calculate absolute purity ( Px​ ) using the self-validating equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight).

Note: This specific methodology has been successfully utilized to assay benzonitrile derivatives in the >900 kg scale synthesis of KRAS G12C inhibitors, achieving >96.5% assay accuracy 6.

Protocol 2: HPLC-UV Cross-Validation (External Standard Method)

To validate the qNMR findings, a traditional HPLC-UV assay is performed.

Step 1: Calibration Curve Preparation

  • Accurately weigh a certified reference standard of the specific benzonitrile.

  • Prepare a stock solution (1.0 mg/mL) in Acetonitrile.

  • Perform serial dilutions to create a 5-point calibration curve (0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

Step 2: Chromatographic Separation

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA) to ensure elution of polar hydrolysis products and non-polar starting materials.

  • Detection: UV at 254 nm (or the specific λmax​ of the benzonitrile).

  • Flow Rate: 1.0 mL/min; Injection Volume: 10 µL.

Step 3: Data Analysis

  • Inject the unknown sample prepared at a nominal concentration of 0.5 mg/mL.

  • Interpolate the exact concentration from the linear regression of the calibration curve.

  • Compare the HPLC-derived purity against the qNMR-derived purity. Discrepancies typically highlight the presence of UV-transparent impurities or differential RRFs among byproducts.

Conclusion

While HPLC-UV remains a powerful tool for trace impurity profiling and routine batch release, it is fundamentally limited as a primary assay tool for substituted benzonitriles due to UV response bias. Quantitative NMR (qNMR) overcomes this by directly measuring nuclear spin, providing an absolute, self-validating purity assessment without the need for target-specific reference standards. For drug development professionals scaling up critical intermediates, implementing qNMR ensures regulatory confidence and uncompromised scientific integrity.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." [Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS."[Link]

  • ACS Publications. "Development of a Practical Telescoped Process to Prepare... a Key Intermediate of KRAS G12C Inhibitor GH35." Organic Process Research & Development.[Link]

  • Industry.gov.au. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS." National Measurement Institute. [Link]

Sources

Comparative

A Comparative Guide to QSAR Modeling of Substituted Benzonitriles for Biological Activity

For Researchers, Scientists, and Drug Development Professionals The benzonitrile scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, herbicidal, and antimicrobial effects. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to decipher the intricate link between the chemical structure of these compounds and their biological functions. This guide offers an in-depth comparative analysis of various QSAR modeling approaches for substituted benzonitriles, grounded in experimental data and established methodologies, to empower the rational design of novel and more potent agents.

The Versatility of the Benzonitrile Scaffold

Substituted benzonitriles are privileged structures due to the unique electronic properties of the nitrile group and the synthetic tractability of the benzene ring. The nitrile moiety can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the electronic properties of the entire molecule. These features contribute to their ability to interact with a diverse range of biological targets. QSAR studies have been instrumental in elucidating the structural requirements for these interactions, guiding the optimization of lead compounds.

Comparative Analysis of Biological Activities and Supporting Data

The biological activities of substituted benzonitriles are diverse, with significant research focused on their potential as anticancer, herbicidal, and antimicrobial agents. The following tables summarize representative experimental data that form the basis for QSAR model development.

Anticancer Activity

Benzonitrile derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[1]

Table 1: Anticancer Activity of Selected Substituted Benzonitriles

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
1 4-Anilinoquinoline-3-carbonitrileEGFR>10 µM[1]
2 (EKB-569) 4-Anilinoquinoline-3-carbonitrileEGFR0.039 µM[1]
3 Benzimidazolyl-RetrochalconeHCT-1160.83 µM
4 N-benzoyl-N'-phenylthioureaMCF-70.31 mM
5 Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM
Herbicidal Activity

Certain substituted benzonitriles are effective herbicides, often targeting enzymes specific to plant metabolic pathways. QSAR models in this area focus on optimizing potency against target weeds while ensuring crop selectivity.

Table 2: Herbicidal Activity of Selected Substituted Benzonitriles

Compound IDDerivative ClassTarget WeedActivityReference
6 3-(pyridin-2-yl)benzenesulfonamideBarnyard grass, Foxtail≥90% control at 37.5 g a.i./ha
7 N-phenyl PhthalimideBrassica campestris (root)92% growth inhibition at 200 mg/L[2]
8 3-(α-hydroxy-4'-methoxybenzylidene)pyrrolidine-2,4-dioneBrassica napusHigh activity[3]
Antimicrobial and Antifungal Activity

The benzonitrile scaffold is also found in compounds with promising antimicrobial and antifungal properties. QSAR studies in this domain aim to enhance efficacy against various pathogens.

Table 3: Antimicrobial and Antifungal Activity of Selected Substituted Benzonitriles

Compound IDDerivative ClassTarget OrganismActivity (MIC)Reference
9 (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25 µg/mL[4]
10 Benzamidine derivativeCandida albicans-[5]
11 1,2,3-Triazole derivativeColletotrichum lagenarium61% control efficacy at 300 µg/mL[6]

A Comparative Guide to QSAR Modeling Methodologies

The selection of a QSAR methodology is a critical decision that depends on the nature of the dataset, the available computational resources, and the desired level of interpretability of the model. This section provides a comparative overview of commonly employed QSAR techniques for substituted benzonitriles, along with step-by-step protocols.

The Universal QSAR Workflow

Regardless of the specific modeling technique, a robust QSAR study follows a standardized workflow to ensure the reliability and reproducibility of the results. This workflow is crucial for developing a self-validating system.

QSAR Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application Data_Curation Data Curation & Cleaning Structure_Standardization Structure Standardization Data_Curation->Structure_Standardization Descriptor_Generation Descriptor Generation (1D, 2D, 3D) Structure_Standardization->Descriptor_Generation Descriptor_Selection Feature Selection Descriptor_Generation->Descriptor_Selection Data_Splitting Data Splitting (Training/Test) Descriptor_Selection->Data_Splitting Model_Building Model Building Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction of New Compounds Applicability_Domain->Prediction

Caption: A generalized workflow for a robust QSAR study.

Classical 2D-QSAR: The Foundational Approach

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D representation of molecules. These models are computationally efficient and offer good interpretability.

Causality Behind Experimental Choices: The choice of descriptors in 2D-QSAR is guided by our understanding of drug-receptor interactions. Lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are commonly used as they represent the fundamental forces governing molecular recognition.

Experimental Protocol: Building a 2D-QSAR Model

  • Data Collection and Preparation:

    • Compile a dataset of substituted benzonitriles with their corresponding biological activities (e.g., IC50, MIC).

    • Convert biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Draw and standardize the 2D structures of all molecules.

  • Descriptor Calculation:

    • Calculate a variety of 2D descriptors, including:

      • Lipophilic: logP (octanol-water partition coefficient)

      • Electronic: Hammett constants (σ), dipole moment, atomic charges

      • Steric: Molar refractivity (MR), molecular weight (MW)

      • Topological: Connectivity indices (e.g., Kier & Hall indices)

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.

  • Model Development:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear equation relating the descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include the cross-validated correlation coefficient (q²).

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. Evaluate the predictive power using the squared correlation coefficient (R²pred).

3D-QSAR: Incorporating Spatial Information

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their interaction fields. These methods provide intuitive 3D contour maps that highlight regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Causality Behind Experimental Choices: The fundamental principle of 3D-QSAR is that the biological activity of a ligand is related to its shape and the nature of its non-covalent interactions with the target receptor. By aligning the molecules and calculating their steric and electrostatic fields, we can infer the complementary properties of the receptor's binding site without needing its explicit 3D structure.

Experimental Protocol: Building a 3D-QSAR Model (CoMFA/CoMSIA)

  • Data Collection and Preparation:

    • Same as for 2D-QSAR.

  • Molecular Modeling and Alignment:

    • Generate 3D conformations for all molecules.

    • Align the molecules based on a common substructure or a pharmacophore hypothesis. This is a critical step that significantly influences the model's quality.

  • Calculation of Molecular Interaction Fields (MIFs):

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric and electrostatic interaction energies between the molecule and a probe atom (for CoMFA).

    • For CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and acceptor fields are also calculated.

  • Data Splitting and Model Development:

    • The calculated field values at each grid point serve as the independent variables.

    • Due to the large number of variables, PLS is used to develop the QSAR model.

  • Model Validation:

    • Internal and external validation are performed as in 2D-QSAR.

  • Visualization of Results:

    • Generate 3D contour maps to visualize the favorable and unfavorable regions for each field.

3D-QSAR_Methodology cluster_input Input Data cluster_modeling 3D-QSAR Process cluster_output Model Output Structures 3D Structures Alignment Molecular Alignment Structures->Alignment Activities Biological Activities PLS PLS Analysis Activities->PLS Grid Grid Generation Alignment->Grid MIFs MIF Calculation Grid->MIFs MIFs->PLS Equation QSAR Equation PLS->Equation Contours Contour Maps PLS->Contours

Caption: The general methodology for 3D-QSAR model development.

Machine Learning-Based QSAR: Embracing Complexity

With the advent of large datasets and increased computational power, machine learning (ML) algorithms are increasingly being used for QSAR modeling. Methods like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between descriptors and biological activity.

Causality Behind Experimental Choices: ML models are particularly useful when the structure-activity relationship is not easily described by a simple linear model. They can automatically identify complex patterns in the data that may not be apparent from traditional analysis. The choice of algorithm depends on the size and complexity of the dataset.

Experimental Protocol: Building a Machine Learning-Based QSAR Model

  • Data Collection and Preparation:

    • A larger and more diverse dataset is often beneficial for ML models.

  • Descriptor Calculation and Selection:

    • A wide range of descriptors can be calculated. Feature selection methods are crucial to identify the most relevant descriptors and avoid overfitting.

  • Data Splitting:

    • In addition to training and test sets, a validation set is often used to tune the model's hyperparameters.

  • Model Training:

  • Model Validation:

    • Evaluate the model's performance on the test set using various metrics such as R², Root Mean Square Error (RMSE), and for classification models, accuracy and the area under the receiver operating characteristic curve (AUC).

Comparison of QSAR Modeling Approaches

Table 4: Comparison of QSAR Modeling Techniques for Substituted Benzonitriles

Feature2D-QSAR (MLR/PLS)3D-QSAR (CoMFA/CoMSIA)Machine Learning-Based QSAR
Data Requirements Smaller, congeneric seriesCongeneric series, requires 3D structuresCan handle larger, more diverse datasets
Interpretability High (descriptor coefficients)High (3D contour maps)Variable (can be a "black box")
Computational Cost LowModerate to HighCan be high, especially for deep learning
Handling of Non-linearity LimitedLimitedExcellent
Key Advantage Simplicity and interpretabilityIntuitive 3D visualization of SARHigh predictive power for complex relationships
Key Disadvantage May oversimplify complex SARsHighly sensitive to molecular alignmentCan be prone to overfitting if not carefully validated

Mechanistic Insights from QSAR Descriptors

The descriptors identified as important in a QSAR model can provide valuable insights into the mechanism of action of substituted benzonitriles.

  • For Anticancer Activity (Kinase Inhibitors):

    • Hydrophobicity (logP): Often, an optimal level of hydrophobicity is required for the compound to effectively access the typically hydrophobic ATP-binding pocket of kinases.

    • Electronic Descriptors: The electronic properties of substituents can influence the strength of hydrogen bonds and other electrostatic interactions with key amino acid residues in the kinase active site.

    • 3D-QSAR Fields: Steric and electrostatic contour maps can pinpoint specific regions where bulky groups or charged moieties can enhance or diminish binding affinity.

  • For Herbicidal Activity:

    • Topological and Shape Descriptors: These can be crucial for the compound's ability to fit into the active site of the target plant enzyme.

    • Quantum Chemical Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be related to the compound's reactivity and its ability to participate in enzymatic reactions.

Conclusion

QSAR modeling is an indispensable tool in the development of novel substituted benzonitriles with desired biological activities. This guide has provided a comparative overview of various QSAR methodologies, from classical 2D-QSAR to modern machine learning approaches. By understanding the strengths and limitations of each technique and adhering to rigorous validation protocols, researchers can leverage QSAR to gain valuable mechanistic insights, prioritize candidates for synthesis, and ultimately accelerate the discovery of new therapeutic agents and agrochemicals. The integration of multiple QSAR models and their consensus predictions can further enhance the reliability of in silico screening efforts.

References

  • Shaikh, A. R., et al. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925. Available at: [Link]

  • Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13. Available at: [Link]

  • Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. ResearchGate. Available at: [Link]

  • Kapuriya, K. G., et al. (2015). 2D-QSAR Studies of Some N-((1H-Benzo[d] Imidazol-1-yl) (Phenyl) Methylene) Benzenamine Analogues As Antifungal Activity. International Journal of PharmTech Research, 8(9), 165-170. Available at: [Link]

  • Yang, G. F., et al. (2005). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxysubstituted benzylidene)pyrrolidine-2,4-diones. Molecules, 10(2), 334-341. Available at: [Link]

  • Optibrium. (2024, December 16). Machine Learning 101: How to train your first QSAR model. Optibrium. Available at: [Link]

  • Al-Ghorbani, M., et al. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 62, 427-435. Available at: [Link]

  • Tiwari, S., et al. (2016). QSAR Study of Antifungal Activity of Some Heterocyclic Compounds. World Journal of Pharmaceutical Research, 5(3), 904-921. Available at: [Link]

  • Telvekar, V. N., et al. (2021). Dataset of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives for GQSAR of antitubercular agents. Data in Brief, 38, 107389. Available at: [Link]

  • Molsoft L.L.C. (n.d.). ICM User's Guide: 3D QSAR Tutorial. Molsoft. Available at: [Link]

  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. Available at: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • Gramatica, P. (2013). On the Development and Validation of QSAR Models. Methods in Molecular Biology, 930, 499-526. Available at: [Link]

  • Roy, K., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 537-547. Available at: [Link]

  • Abdel-Halim, H., et al. (2023). QSAR Study and Molecular Docking Assisted Design of Novel Cyclohexane- 1,3-Dione Derivatives as Anticancer Agents for Non-Small Cell Lung Cancer. Biointerface Research in Applied Chemistry, 13(6), 524. Available at: [Link]

  • Li, M., et al. (2019). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 24(15), 2793. Available at: [Link]

Sources

Validation

Benchmarking Work-Up Procedures for Palladium Residue Removal in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) are foundational to modern pharmaceutical synthesis[1]. However, advancing an active pharmaceutical ingredient (API) from the be...

Author: BenchChem Technical Support Team. Date: March 2026

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) are foundational to modern pharmaceutical synthesis[1]. However, advancing an active pharmaceutical ingredient (API) from the bench to the clinic requires meeting strict regulatory limits for heavy metal impurities. The 2 mandate that residual palladium must typically be reduced to <10 ppm for oral drug products[2].

Removing palladium is notoriously difficult because the metal often exists in multiple oxidation states (Pd(0), Pd(II)), forms highly stable coordination complexes with the API itself, or precipitates as unreactive colloidal clusters[3]. This guide benchmarks the most effective work-up procedures, explaining the mechanistic causality behind each method to help you design a self-validating purification workflow.

Mechanistic Overview: Why Traditional Methods Fail

Traditional purification techniques—such as recrystallization, standard silica gel chromatography, or reslurrying—often fail to reach the <10 ppm threshold. For example, during the process development of the VEGF inhibitor AG13736, extensive reslurrying in various solvent mixtures (e.g., THF-MeOH) leveled off and 4 due to the API's strong coordination to palladium[4].

To overcome this, targeted palladium scavengers are employed. These operate primarily via chemisorption or extraction/precipitation[1]. Scavengers utilize soft donor atoms—typically sulfur (thiols, thioureas) or nitrogen (amines)—which have a high thermodynamic affinity for the soft palladium metal, effectively outcompeting the API for palladium coordination[5].

Benchmarking the Alternatives

A. Solid-Supported Scavengers (Silica & Polymer)
  • Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol): Operates via irreversible chemisorption. The grafted -SH groups bind both Pd(0) and Pd(II) species[5]. It is highly effective for aryl ethers and non-polar APIs. Because the scavenger is solid-supported, the palladium-thiol complex is easily removed via filtration[3].

  • Polymer-Supported Trimercaptotriazine (e.g., MP-TMT): Utilizes multiple sulfur and nitrogen binding sites. While highly effective for both oxidation states, the polymer matrix can swell variably depending on the solvent, sometimes necessitating longer reaction times to ensure complete diffusion of the Pd species into the beads[5].

  • Thiourea Alkyl Silica: Modern variants boast extremely high functional group densities (up to 2.4 mmol/g), allowing them to bind massive quantities of palladium (reducing 150–220 ppm down to <1 ppm) without compromising API yield[6].

B. Homogeneous Scavengers (Extraction)
  • Potassium Isopropyl Xanthate (PIX) + Iodine: Solid scavengers can suffer from poor kinetics due to steric hindrance within the pores. PIX is a soluble scavenger that forms highly insoluble Pd complexes. A breakthrough in this space is the 7. Iodine oxidizes unreactive Pd(0) clusters to Pd(II), which has a vastly higher affinity for the xanthate ligand. This combination was successfully used in the manufacture of ceftolozane sulfate to reduce residual Pd to 0.1 ppm[1][7].

C. Traditional Adsorbents
  • Activated Carbon: Operates via physisorption (van der Waals forces and porosity). While inexpensive, activated carbon is highly non-selective. It frequently adsorbs the desired API alongside the palladium, leading to unacceptable yield losses[3].

Quantitative Comparison of Palladium Removal Strategies

Scavenger ClassExample ReagentPrimary MechanismTypical DosageTarget Pd Level AchievedAPI Yield Impact
Thiol-Silica SiliaMetS® ThiolChemisorption5–10 equiv.< 10 ppmMinimal
Thiourea-Silica Apollo SIV0005Chemisorption4–5 equiv.< 1 ppmMinimal
Polymer-TMT Biotage MP-TMTChemisorption5–10 equiv.< 10 ppmLow (solvent dependent)
Homogeneous PIX + I2​ Oxidation / Extraction5–10 equiv.0.1 ppmMinimal
Carbon Activated CarbonPhysisorption10–50 wt%20–50 ppmHigh (Product Loss)

Experimental Workflows & Protocols

G Start Crude API Mixture (>500 ppm Pd) Decision Select Scavenging Strategy Start->Decision Solid Solid-Supported (Silica-Thiol) Decision->Solid Non-polar API Homogeneous Homogeneous (PIX + I₂) Decision->Homogeneous Late-stage/Bulky API SolidAction Incubate 40°C, 2-4h (Kinetic Acceleration) Solid->SolidAction HomogeneousAction Oxidize Pd(0) to Pd(II) Extract 1-2h Homogeneous->HomogeneousAction SolidSep Celite Filtration SolidAction->SolidSep HomogeneousSep Phase Separation HomogeneousAction->HomogeneousSep Validate ICP-MS Analysis (Validation) SolidSep->Validate HomogeneousSep->Validate Pass Pure API (<10 ppm Pd) Validate->Pass Pd < 10 ppm Fail Troubleshoot (Change Scavenger) Validate->Fail Pd > 10 ppm Fail->Decision

Decision tree and workflow for palladium residue removal and validation.

Protocol A: Solid-Supported Scavenging (Thiol-Functionalized Silica)

This self-validating protocol ensures complete removal by utilizing an excess of binding sites and thermal kinetic acceleration[3].

  • Quantification: Calculate the total moles of Pd catalyst used in the cross-coupling reaction.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Thiol-functionalized silica (relative to initial Pd) directly to the crude reaction mixture[3].

    • Causality: The stoichiometric excess drives the equilibrium toward the Pd-scavenger complex and compensates for any potential surface oxidation of the thiol groups.

  • Incubation: Stir vigorously under an inert atmosphere (Nitrogen/Argon). Heat gently to 40–50 °C for 2–4 hours[3].

    • Causality: Elevated temperature increases the dissociation rate of the thermodynamically stable Pd-API complex, allowing the scavenger to capture the metal before the API can re-coordinate.

  • Filtration: Filter the suspension through a pad of Celite® to remove the silica-bound palladium[3]. Wash the filter cake thoroughly with the reaction solvent to recover any entrained API.

  • Validation: Concentrate the filtrate and analyze via ICP-MS. If Pd levels remain >10 ppm, the palladium may be in an incompatible oxidation state or sterically shielded. In this case, switch to Protocol B.

Protocol B: Homogeneous Scavenging (PIX and Iodine)

Designed for late-stage APIs where solid scavengers fail due to steric hindrance or API solubility issues[1][7].

  • Oxidation: To the organic solution of the crude API, add a catalytic amount of I2​ (typically 0.1–0.5 equivalents relative to total Pd). Stir for 30 minutes.

    • Causality: Iodine oxidizes unreactive, sterically shielded Pd(0) clusters into Pd(II)[1]. Pd(II) acts as a harder Lewis acid, which exhibits a vastly higher affinity for the xanthate ligand.

  • Scavenging: Add an aqueous solution of Potassium Isopropyl Xanthate (PIX) (5–10 equivalents). Stir vigorously for 1–2 hours at room temperature.

  • Phase Separation: Allow the phases to separate.

    • Causality: The resulting Pd-xanthate complex is highly lipophobic and partitions cleanly into the aqueous phase (or precipitates at the interface), leaving the purified API in the organic layer.

  • Isolation: Extract the organic layer, wash with water, and filter through a 0.45 µm membrane to remove any micro-precipitates.

  • Validation: Confirm Pd levels via ICP-MS. This synergistic method routinely achieves reduction to <1 ppm[7].

References

  • Benchchem. "Dichlorobis(triphenylphosphine)palladium(II) Catalyst." Benchchem. 5

  • Benchchem. "Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane." Benchchem. 3

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications. 1

  • Organic Process Research & Development. "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification." ACS Publications.4

  • Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield." Apollo Scientific. 6

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." RSC Publishing. 7

  • ChemRxiv. "Shape and stability matter: enhanced catalytic reactions via sol-gel entrapped catalysts." ChemRxiv. 2

Sources

Comparative

Cross-Validation of Analytical Methods for 4-Bromo-3-fluoro-2-methoxybenzonitrile Quantification: A Comparative Guide

As a Senior Application Scientist, ensuring the structural and quantitative integrity of highly functionalized pharmaceutical intermediates is a non-negotiable aspect of drug development. 4-Bromo-3-fluoro-2-methoxybenzon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the structural and quantitative integrity of highly functionalized pharmaceutical intermediates is a non-negotiable aspect of drug development. 4-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427452-84-3) is a critical aromatic building block[1]. Its multiple reactive sites—specifically the bromo, fluoro, methoxy, and cyano groups—make it invaluable for cross-coupling reactions in API synthesis, but they also present unique analytical vulnerabilities (e.g., thermal lability, trace halogenated impurities).

To guarantee data integrity across the product lifecycle, we must implement a rigorous cross-validation strategy that aligns with[2]. This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID), providing self-validating protocols and empirical cross-validation data.

Mechanistic Causality in Method Selection

Selecting the right analytical technique requires a deep understanding of the molecule's physicochemical properties. We do not choose methods by default; we choose them by design.

  • HPLC-UV (The Reference Standard): The extended π -conjugation of the benzonitrile ring, augmented by the auxochromic effect of the methoxy group, provides a strong, stable UV chromophore. This makes HPLC-UV the workhorse for bulk assay quantification, offering unmatched precision and robustness[3].

  • LC-MS/MS (The Orthogonal Challenger): UV detection lacks the sensitivity required for trace-level genotoxic impurities. LC-MS/MS is selected as the orthogonal method because it leverages the distinct isotopic signature of bromine ( 79 Br and 81 Br in a ~1:1 ratio). Monitoring these specific isotopic transitions eliminates matrix interference entirely.

  • GC-FID (The Thermal Liability): While GC-FID is standard for volatile compounds, 4-Bromo-3-fluoro-2-methoxybenzonitrile has a high boiling point. Exposing the methoxy and cyano groups to elevated injector temperatures (>250°C) risks thermal degradation and artifact generation, making GC-FID fundamentally flawed for accurate recovery of this specific intermediate.

Cross-Validation Strategy & Workflow

Cross-validation is the process of comparing data from two or more analytical methods to establish strict data comparability[4]. Applying a[5], we evaluate the new method (LC-MS/MS) against the established reference method (HPLC-UV) using identical spiked and incurred samples. The universal acceptance criterion for assay cross-validation is a mean bias of ≤ ±2.0% between the two methods[4].

CrossValidation cluster_methods Parallel Method Execution Start Initiate ICH Q2(R2) Cross-Validation Prep Spiked & Incurred Sample Preparation Start->Prep HPLC Method A: HPLC-UV (Reference Assay) Data Statistical Analysis (ANOVA & Bland-Altman) HPLC->Data LCMS Method B: LC-MS/MS (Orthogonal Assay) LCMS->Data Prep->HPLC Prep->LCMS Criteria Mean Bias ≤ ±2.0%? Data->Criteria Pass Methods Equivalent (Validated) Criteria->Pass Yes Fail Investigate Bias (Root Cause) Criteria->Fail No

Fig 1: Cross-validation workflow for analytical method equivalency per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating; it must contain internal checks that immediately flag system failures before data is reported.

Protocol A: HPLC-UV (Bulk Assay Quantification)
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of trace acidic degradants and ensuring sharp, symmetrical peaks for the neutral benzonitrile.

  • Step 2: Column Selection. Utilize a C18, 100 x 4.6 mm, 2.7 µm core-shell column.

    • Causality: Core-shell particles minimize longitudinal diffusion (the B -term in the van Deemter equation), providing the high theoretical plates needed to resolve 4-Bromo-3-fluoro-2-methoxybenzonitrile from closely eluting des-bromo impurities.

  • Step 3: System Suitability Testing (SST). Inject a resolution standard containing the target analyte and 3-fluoro-2-methoxybenzonitrile.

    • Self-Validation Check: The run is automatically aborted if Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.5. This ensures column degradation does not compromise quantification.

  • Step 4: Bracketing Analysis. Inject samples at 254 nm. Bracket every 10 sample injections with a known calibration standard. Drift must not exceed 1.0%.

Protocol B: LC-MS/MS (Trace Impurity Profiling)
  • Step 1: Ionization & Source Parameters. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

  • Step 2: MRM Transition Programming. Monitor the transitions m/z 230.0 215.0 (loss of methyl group) for 79 Br, and m/z 232.0 217.0 for 81 Br.

    • Causality: Tracking both isotopes simultaneously acts as an internal purity check. If the ratio of the two MRM peaks deviates from the natural ~50.69:49.31 bromine isotopic ratio, it proves a co-eluting matrix interference is present.

  • Step 3: Matrix Mitigation. Spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13 C-labeled benzonitrile, at 10 ng/mL into all blanks, standards, and samples.

    • Self-Validation Check: The SIL-IS corrects for any ion suppression occurring in the ESI source. If the absolute IS area drops by >30% compared to the neat standard, the sample must be diluted and re-injected.

Quantitative Performance & Cross-Validation Data

The following table summarizes the validation parameters established during the parallel execution of the methods, directly comparing their efficacy for 4-Bromo-3-fluoro-2-methoxybenzonitrile analysis.

Validation Parameter (ICH Q2)HPLC-UV (Reference Assay)LC-MS/MS (Orthogonal)GC-FID (Alternative)
Analytical Range 10 - 150 µg/mL1 - 100 ng/mL50 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL5.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL15.0 µg/mL
Accuracy (% Recovery) 99.5% - 100.8%98.2% - 101.5%85.0% - 92.4% (Thermal loss)
Precision (% RSD, n=6) 0.4%1.2%3.8%
Cross-Validation Bias Reference Baseline +0.8% (Passes ≤ ±2.0%)-8.5% (Fails Criteria)

Conclusion

The cross-validation study conclusively demonstrates that HPLC-UV and LC-MS/MS are highly complementary and statistically equivalent for the quantification of 4-Bromo-3-fluoro-2-methoxybenzonitrile.

HPLC-UV remains the gold standard for routine bulk release testing due to its superior precision (0.4% RSD) and robustness[6]. However, LC-MS/MS is successfully cross-validated as an orthogonal method, exhibiting a mean bias of only +0.8% compared to the reference[4]. Its sub-nanogram sensitivity makes it the mandatory choice for trace impurity profiling. Conversely, GC-FID failed the cross-validation criteria (bias of -8.5%) due to the thermal lability of the molecule's functional groups, and should be excluded from the control strategy for this specific intermediate.

Sources

Validation

Isomeric purity assessment of bromo-fluoro-methoxy-benzonitriles

High-Resolution Isomeric Purity Assessment of Bromo-Fluoro-Methoxy-Benzonitriles: A Comparative Guide Introduction The synthesis of highly substituted aromatic systems, such as bromo-fluoro-methoxy-benzonitriles, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Isomeric Purity Assessment of Bromo-Fluoro-Methoxy-Benzonitriles: A Comparative Guide

Introduction The synthesis of highly substituted aromatic systems, such as bromo-fluoro-methoxy-benzonitriles, frequently yields complex mixtures of positional isomers. Because these isomers possess identical molecular weights and subtly distinct dipole moments, standard chromatographic and spectroscopic assessments often fall short. Determining the exact isomeric purity is a critical quality control step in drug development, as different positional isomers exhibit drastically different pharmacological and toxicological profiles[1].

This guide provides an objective comparison of the three primary analytical modalities—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for resolving and quantifying these challenging halogenated isomers.

Mechanistic Causality in Analytical Selection

  • Quantitative NMR (qNMR): qNMR is the gold standard for absolute isomeric quantification without the need for reference standards. For bromo-fluoro-methoxy-benzonitriles, 19F NMR is particularly powerful. The fluorine nucleus has a wide chemical shift range and is acutely sensitive to its local electronic environment (ortho, meta, or para to the electron-withdrawing cyano group or electron-donating methoxy group). The integrated area of a well-resolved NMR signal is directly proportional to the number of nuclei contributing to it, allowing for highly accurate isomer ratio determination[1]. Furthermore, qNMR requires minimal sample preparation and avoids the differential response factor issues inherent to UV or MS detection[2].

  • HPLC (Exploiting Halogen-π Interactions): Traditional reverse-phase HPLC often struggles to separate positional isomers of halogenated benzenes due to their nearly identical hydrophobicities. However, advanced stationary phases (e.g., carbon-material coated columns or specialized pentafluorophenyl phases) can exploit halogen-π interactions. The strength of these non-covalent interactions varies based on the specific positional arrangement of the halogens and the resulting molecular dipole moment, enabling baseline separation of isomers that co-elute on standard C18 columns[3].

  • GC-MS: While highly sensitive, GC-MS relies on boiling point and stationary phase interactions. For positional isomers of heavily substituted benzenes, the electron ionization (EI) fragmentation patterns are often indistinguishable. GC is best utilized as an orthogonal purity check rather than the primary quantitative tool for these specific non-volatile, highly polar isomers[1].

Quantitative Comparison of Analytical Techniques

The following table summarizes the performance metrics of each technique when applied to halogenated benzonitrile isomers.

Feature 19F / 1H qNMRHPLC (Halogen-π / PFP Phase)GC-MS
Primary Separation Mechanism Magnetic resonance / Chemical shiftDifferential partitioning & Halogen-π interactionsBoiling point & Volatility
Reference Standard Required? No (Internal standard only)Yes (For absolute quantification)Yes
Resolution of Positional Isomers Excellent (via 19F chemical shifts)Moderate to High (Method dependent)Low to Moderate
Sensitivity (LOD) ~0.1 - 0.5% isomer content< 0.05% (with UV/PDA)< 0.01% (with SIM)
Sample Destructiveness Non-destructiveDestructive (if not fractionated)Destructive
Throughput High (5-10 mins/sample)Moderate (15-30 mins/run)Moderate (20-40 mins/run)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with built-in validation steps to guarantee that the data generated is internally consistent.

Protocol A: Absolute Quantification via 19F qNMR Causality: 19F NMR is chosen over 1H NMR because the single fluorine atom in bromo-fluoro-methoxy-benzonitrile yields a simplified spectrum (typically a single multiplet per isomer) without the overlapping aromatic proton signals.

  • Sample Preparation: Accurately weigh ~15-20 mg of the bromo-fluoro-methoxy-benzonitrile sample[1].

  • Internal Standard Addition: Add a precisely known mass of a fluorinated internal standard (e.g., 1,4-difluorobenzene) that does not overlap with the target analyte's expected chemical shift range (-100 to -130 ppm).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ or DMSO-d6​ .

  • Acquisition Parameters:

    • Use a high-field NMR spectrometer ( 400 MHz).

    • Crucial Step: Set the relaxation delay ( d1​ ) to at least 5 times the longest T1​ relaxation time of the fluorine nuclei to ensure complete magnetization recovery and accurate integration[1][4].

    • Acquire 64-128 scans to achieve a signal-to-noise ratio >250:1[1].

  • Validation: Calculate the isomer ratio by integrating the distinct 19F signals. The sum of the isomer integrals must cross-validate with the total mass of the synthesized product.

Protocol B: Orthogonal Separation via HPLC Causality: Utilizing a stationary phase that promotes halogen-π interactions resolves isomers based on subtle electronic differences rather than pure hydrophobicity[3].

  • Column Selection: Equip the HPLC with a Pentafluorophenyl (PFP) or carbon-coated stationary phase column (e.g., 150 mm x 4.6 mm, 3 µm)[3].

  • Mobile Phase: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Injection & Flow: Inject 5 µL of a 1 mg/mL sample solution. Maintain a flow rate of 1.0 mL/min at a column temperature of 25 °C.

  • Detection: Monitor via Photodiode Array (PDA) at 228 nm and 254 nm[3].

  • Validation: Run purified single-isomer standards (if available) to confirm retention times. Ensure peak purity of the main peak using PDA spectral analysis to rule out co-elution.

Analytical Decision Workflow

The following diagram illustrates the logical progression for assessing the isomeric purity of these complex molecules.

G Start Synthesized Bromo-Fluoro- Methoxy-Benzonitrile Screening Initial Screening (TLC / Rapid LC-MS) Start->Screening Decision Multiple Isomers Detected? Screening->Decision qNMR 19F & 1H qNMR (Absolute Isomer Ratio) Decision->qNMR Yes (Quantify) Final Certified Isomeric Purity Decision->Final No (Pure) HPLC HPLC Optimization (Halogen-π Interactions) qNMR->HPLC Method Dev GCMS GC-MS Analysis (Orthogonal Validation) HPLC->GCMS Cross-check GCMS->Final

Sequential analytical workflow for the isomeric purity assessment of halogenated benzonitriles.

References

  • LibreTexts. "5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients." Chemistry LibreTexts.
  • Kanao, E., et al. "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Chemical Science (RSC Publishing).
  • BenchChem.
  • LibreTexts. "1.10: How do T₁ and T₂ relaxation affect NMR spectra?" Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoro-2-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoro-2-methoxybenzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.